N5-propylquinoline-5,8-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-N-propylquinoline-5,8-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOJJJLLEMBAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=NC2=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of N5-propylquinoline-5,8-diamine?
Executive Summary
N5-propylquinoline-5,8-diamine is a pharmacologically active 5,8-diaminoquinoline derivative characterized by its potent redox-cycling capability.[1][2][3] Unlike classical 4-aminoquinolines (e.g., Chloroquine) that primarily target hemozoin formation, the 5,8-disubstituted scaffold functions as a pro-oxidant prodrug .[1][2][3] Its primary mechanism of action (MOA) involves metabolic activation to a quinone-imine species, which serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) .[1] This interaction establishes a futile redox cycle, generating cytotoxic levels of Reactive Oxygen Species (ROS), specifically superoxide anions (
Chemical Identity & Structural Logic
The efficacy of this compound stems from its specific structural modifications to the quinoline core.[1][2][3]
| Feature | Structural Component | Functional Role |
| Core Scaffold | Quinoline (Benzopyridine) | Provides DNA intercalation potential and planar aromaticity for enzyme binding.[1][2][3] |
| Redox Center | 5,8-Diamine moiety | The "warhead."[1][2][3] It is readily oxidized to the 5,8-quinone-imine or 5,8-dione, the active electrophilic species.[1][2][3] |
| N5-Substituent | Propyl group ( | Lipophilicity Modulator. Enhances cellular permeability and mitochondrial accumulation compared to the unsubstituted amine, while maintaining steric compatibility with the NQO1 active site.[1][2][3] |
Mechanism of Action: The NQO1-Mediated Redox Cycle[1][2][3][4]
The mechanism is defined by a "futile redox cycle" that depletes cellular reducing equivalents (NAD(P)H) and generates oxidative stress.[1]
Phase I: Metabolic Activation
Upon cellular entry, this compound (reduced form) undergoes spontaneous or enzymatic auto-oxidation (via cytochrome P450s or intracellular oxidants) to form the Quinoline-5,8-quinone-imine intermediate.[1][2][3]
Phase II: Enzymatic Reduction (The NQO1 Trap)
The quinone-imine species acts as a high-affinity substrate for NQO1 (DT-diaphorase) .[1][2][3]
-
Reaction: NQO1 catalyzes the two-electron reduction of the quinone-imine back to the hydroquinone (or diamine) form.[1][2][3]
-
Cofactor Consumption: This step consumes NAD(P)H, depleting the cell's antioxidant reserves.[1]
Phase III: Auto-oxidation & ROS Generation
The reduced hydroquinone form is unstable in the presence of molecular oxygen (
-
Reaction: Hydroquinone +
Quinone-imine + + Superoxide ( )[1][2][3] -
Cycle: The regenerated quinone-imine re-enters Phase II.[1][2][3] This cycling continues until NAD(P)H is exhausted or the cell succumbs to oxidative damage.[1]
Pathway Visualization
The following diagram illustrates the futile redox cycle driven by NQO1.[1][2]
Caption: The NQO1-mediated futile redox cycle of this compound, leading to ROS generation and cellular toxicity.[1][2][3]
Downstream Biological Effects[1][2][6][7]
Mitochondrial Dysfunction
The accumulation of ROS, particularly within the mitochondria (where NQO1 is often associated or where the lipophilic cation accumulates), triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) .[1]
-
Result: Loss of mitochondrial membrane potential (
), cessation of ATP synthesis, and release of Cytochrome C.[1]
Selective Toxicity (Therapeutic Window)[1]
-
Parasites (Plasmodium/Leishmania): Lacking robust catalase/glutathione systems, parasites are hypersensitive to the generated ROS.[1]
-
Cancer Cells: Tumors overexpressing NQO1 (e.g., lung, breast, colon cancers) bioactivate the drug more efficiently than normal tissues, providing a therapeutic index.[1]
-
G6PD Deficiency Risk: In hosts with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the inability to regenerate NADPH renders red blood cells vulnerable to hemolysis—a critical toxicity marker for this class.[1][2][3]
Experimental Protocols for Validation
To validate this mechanism in a research setting, the following protocols are recommended. These assays provide self-validating data points confirming the NQO1-dependency and ROS production.
Protocol A: NQO1-Dependent Cytotoxicity Assay
Objective: Confirm that toxicity is driven by NQO1 activity.[1][2][3]
-
Cell Line Selection: Use isogenic cell pairs if possible (e.g., HCT116 NQO1+ vs. HCT116 NQO1-).
-
Inhibitor Control: Pre-treat one group with Dicoumarol (50 µM), a specific competitive inhibitor of NQO1.[1][2]
-
Treatment: Expose cells to this compound (0.1 - 10 µM) for 24-48 hours.[1][2][3]
-
Readout: Measure viability using MTT or CellTiter-Glo.
-
Validation Criteria: The
should increase significantly (protective effect) in the presence of Dicoumarol.[1]
Protocol B: ROS Detection via Flow Cytometry
Objective: Quantify intracellular superoxide generation.[1][2][3]
-
Probe: Dihydroethidium (DHE) for superoxide or H2DCFDA for general ROS.[1][2]
-
Seeding: Seed
cells/well in 6-well plates. -
Dosing: Treat with compound (at
concentration) for 1, 4, and 12 hours. -
Staining: Wash cells and incubate with 5 µM DHE for 30 min at 37°C in the dark.
-
Analysis: Analyze via flow cytometry (Excitation 488 nm / Emission 585 nm).
-
Data Output: A right-shift in fluorescence intensity relative to vehicle control confirms ROS production.[1][2][3]
Protocol C: Mitochondrial Membrane Potential ( )
Objective: Assess mitochondrial integrity.[1][2][3]
-
Probe: JC-1 Dye (ratiometric).
-
Treatment: Treat cells with compound for 6-12 hours.[1][2][3]
-
Staining: Incubate with JC-1 (2 µM) for 20 min.
-
Microscopy/FACS: Measure the ratio of Red aggregates (healthy mitochondria) to Green monomers (depolarized).
-
Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.[1][2]
Summary of Key Data Points
| Parameter | Expected Outcome | Mechanistic Implication |
| Dicoumarol Sensitivity | Toxicity blocked by Dicoumarol | Confirms NQO1 as the obligate activator.[1][2][3] |
| ROS Levels | >3-fold increase in DHE signal | Validates redox cycling mechanism.[1][2][3] |
| G6PD Interaction | Increased toxicity in G6PD- cells | Confirms NADPH depletion stress.[1][2][3] |
| Localization | Cytosolic & Mitochondrial | Driven by the N5-propyl lipophilic tail.[1][2][3] |
References
-
Biological Potential of Quinoline-5,8-Dione Derivatives Source: Bentham Science / PubMed Context:[1][2][3] Reviews the broad biological activity of the 5,8-dione scaffold, including NQO1 interaction and antimicrobial effects.
-
Development of Amino-Quinoline-5,8-Diones as NQO1 Inhibitors Source: PubMed Central (PMC) Context:[1][2] Details the synthesis and mechanism of amino-substituted quinoline-5,8-diones, explicitly linking them to NQO1-mediated redox cycling and ROS generation.
-
8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews (NIH) Context:[1][2] Provides the foundational mechanism for 8-aminoquinolines (the parent class), explaining the role of oxidative stress and mitochondrial interference in parasite killing.[1][2]
-
Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: ACS Publications Context:[1][2][3] Discusses the structure-activity relationship (SAR) of 5,8-disubstituted quinolines, highlighting the importance of the 5-position substituent for metabolic stability and potency.
-
Chemical Identity: this compound (CAS 1154236-38-0) Source:[1][2][3][4][5] BLD Pharm / Chemical Suppliers Context: Verification of the specific chemical entity and its classification as a diamine derivative.
Sources
- 1. 188630-47-9|SYUIQ-5|BLD Pharm [bldpharm.com]
- 2. 188120-70-9|N-Propylquinolin-5-amine|BLD Pharm [bldpharm.com]
- 3. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]
- 4. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]
- 5. 1154236-38-0|this compound|BLD Pharm [bldpharm.com]
N5-propylquinoline-5,8-diamine solubility and stability data
Technical Monograph: Physicochemical Profiling & Stability Assessment of N5-Propylquinoline-5,8-diamine
Executive Summary
This compound (CAS 1154236-38-0) is a specialized quinoline derivative characterized by a para-diamine substitution pattern on the benzenoid ring of the quinoline scaffold.[1][2][3][4] Structurally related to the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine), this compound presents unique challenges in formulation and handling.[1][2][3][4]
This guide addresses the critical physicochemical liabilities of the compound: pH-dependent solubility and high susceptibility to oxidative degradation .[1][2][3][4] The 5,8-diamino system acts as a latent quinone-imine precursor, necessitating rigorous exclusion of oxygen and light during processing.[1][2][3][4] This document outlines the theoretical physicochemical profile and mandates specific protocols for experimental validation.
Chemical Identity & Structural Analysis
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1154236-38-0 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Structural Class | 5,8-Disubstituted Quinoline (Heterocyclic p-diamine) |
| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |
| Key Functional Groups | [1][2][3][4][5][6][7] • Quinoline Nitrogen (Basic, H-bond acceptor)[1][2][3][4]• C8-Primary Amine (Nucleophilic)[1][2][3][4]• C5-Secondary Propyl Amine (Electron-donating) |
Solubility Profile
The solubility of this compound is governed by the ionization of the quinoline nitrogen and the amino substituents.[1][2][3][4]
Predicted Aqueous Solubility vs. pH
The compound exhibits a U-shaped solubility profile typical of weak bases.[1][2][3][4]
-
Acidic pH (pH 1.2 - 4.0): High solubility.[1][2][3][4] Protonation of the quinoline ring nitrogen (pKa ~4.[1][2][3][4]9) and potentially the amine groups increases polarity.[1][2][3][4]
-
Neutral/Basic pH (pH 6.8 - 7.4): Low solubility.[1][2][3][4] The molecule exists primarily in its neutral, uncharged form, limiting aqueous interaction.[1][2][3][4]
-
LogP (Predicted): ~1.8 – 2.3 (Moderately lipophilic).[1][2][3][4]
Organic Solvent Compatibility
For stock solution preparation, the following solvents are recommended based on the polarity of the diamine core:
| Solvent | Solubility Potential | Application |
| DMSO | High (>20 mg/mL) | Primary stock for biological assays.[1][2][3][4] |
| Methanol/Ethanol | Moderate to High | Analytical standard preparation.[1][2][3][4] |
| Acetonitrile | Moderate | HPLC mobile phase component.[1][2][3][4] |
| Water (Neutral) | Low (<0.1 mg/mL) | Not recommended for stock preparation.[1][2][3][4] |
Stability Assessment
The para-diamine motif (positions 5 and 8) is the critical instability vector.[1][2][3][4] This arrangement is electronically predisposed to Oxidative Deamination , forming a quinoline-5,8-quinone or quinone-imine species.[1][2][3]
Degradation Mechanism
The oxidation pathway typically involves the loss of two electrons and two protons, often catalyzed by transition metals or UV light.[1][2][3][4]
Figure 1: Proposed oxidative degradation pathway of this compound.
Stability Risks & Mitigation
| Stressor | Risk Level | Mitigation Strategy |
| Oxidation | Critical | Store under Argon/Nitrogen.[1][2][3][4] Use antioxidants (e.g., 0.1% Ascorbic Acid) in aqueous buffers.[1][2][3][4] |
| Light (Photolysis) | High | Amber glassware is mandatory.[1][2][3][4] Avoid direct exposure to fluorescent light.[1][2][3] |
| Solution Stability | Moderate | Prepare fresh.[1][2][3][4] DMSO stocks are stable at -20°C; aqueous dilutions degrade within hours.[1][2][3][4] |
Experimental Protocols
As a research compound, empirical data must be generated to validate the theoretical profile.[1][2][3][4] The following protocols are designed to be self-validating.
Protocol A: Thermodynamic Solubility Determination
Objective: Determine the saturation solubility at physiological pH.[1][2][3][4]
-
Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).[1][2][3][4]
-
Saturation: Add excess this compound solid to 1 mL of each buffer in amber glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Protocol B: Forced Degradation Study (Stress Testing)
Objective: Identify degradation products and shelf-life limitations.
-
Stock Prep: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.
-
Stress Conditions:
-
Analysis: Inject onto HPLC.
Analytical Workflow Diagram
Figure 2: Standardized analytical workflow for physicochemical profiling.
Handling & Storage Recommendations
-
Storage: -20°C, Desiccated, Protected from Light.
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended for long-term storage of solids.[1][2][3][4]
-
Safety: Treat as a potential irritant and toxic agent (class: aminoquinolines).[1][2][3][4] Wear nitrile gloves and work in a fume hood.[1][2][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141100157, this compound. Retrieved from [Link](Note: Search by CAS 1154236-38-0).[1][2][3][4]
-
O'Neil, M.J.[1][2][3][4] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2][3][4] (General reference for Quinoline properties).
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs.[1][2][3][4] Current Opinion in Infectious Diseases.[1][2][3][4] (Context for 8-aminoquinoline instability).
-
Baell, J. B. (2010). Observations on the oxidation of 8-aminoquinolines.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] (Mechanistic insight into quinone formation).
Sources
- 1. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]
- 2. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]
- 3. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 935521-01-0|N4-Isobutylquinoline-3,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1154236-38-0|this compound|BLD Pharm [bldpharm.com]
- 6. 188630-47-9|SYUIQ-5|BLD Pharm [bldpharm.com]
- 7. CAS#:2445478-85-1 | 4-(aminomethyl)-N-[(2-fluorophenyl)methyl]pyrimidin-2-amine | Chemsrc [chemsrc.com]
Therapeutic Targeting of N-Alkylated Quinoline-5,8-Diamines: From Redox Cycling to KEAP1 Inhibition
Topic: Potential therapeutic targets of N-alkylated quinoline-5,8-diamines Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline-5,8-diamine scaffold represents a privileged yet under-explored pharmacophore in medicinal chemistry. Distinct from its oxidized counterpart (quinoline-5,8-dione), the N-alkylated diamine form offers unique electronic properties that facilitate DNA intercalation , metal chelation , and redox-mediated cytotoxicity .
This technical guide analyzes the therapeutic utility of N-alkylated quinoline-5,8-diamines. Unlike the widely utilized 4-aminoquinolines (e.g., Chloroquine) or 8-aminoquinolines (e.g., Primaquine), the 5,8-diamine substitution pattern creates a "para-phenylenediamine-like" system embedded within a heteroaromatic core. This structure is critical for targeting the KEAP1-Nrf2 pathway in oxidative stress modulation and serving as a bioreductive prodrug substrate for NQO1 in solid tumors.
Section 1: Chemical Biology & Structural Logic
The Pharmacophore: Diamine vs. Quinone
The biological activity of this class oscillates between two redox states: the 5,8-diamine (reduced) and the 5,8-dione (oxidized).
-
N-Alkylation Role: Alkylation of the amino groups at positions 5 and 8 locks the molecule in the reduced state, preventing rapid auto-oxidation while enhancing lipophilicity for membrane permeability.
-
Electronic Effect: The nitrogen lone pairs at positions 5 and 8 donate electron density into the quinoline ring, increasing its basicity and affinity for cationic targets (e.g., DNA backbone).
Bioreductive Activation Mechanism
N-alkylated quinoline-5,8-diamines often act as pro-drugs . In the hypoxic environment of solid tumors, they can be oxidatively metabolized to quinoline-5,8-diones (quinones), which then undergo redox cycling.
-
Enzyme: NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Mechanism: The quinone is reduced to a hydroquinone (or back to a diamine species), generating superoxide anion radicals (
) in the process. This "futile redox cycle" induces apoptosis via mitochondrial dysfunction.
Section 2: Primary Therapeutic Targets
Target A: KEAP1-Nrf2 Pathway (Anti-Inflammatory & Cytoprotection)
Recent medicinal chemistry efforts have identified N-alkylated quinoline-5,8-diamines as potent inhibitors of the KEAP1-Nrf2 protein-protein interaction .
-
Logic: The 5,8-substituted quinoline core serves as a bioisostere for the 1,4-naphthalene scaffold found in classical KEAP1 inhibitors.
-
Binding Mode: The diamine substituents (often sulfonated or carboxylated via alkyl linkers) engage electrostatic interactions with the Kelch domain of KEAP1, preventing it from ubiquitinating Nrf2.
-
Outcome: Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.
Target B: DNA Topoisomerase II (Anticancer)
The planar tricyclic nature of N-alkylated quinoline-5,8-diamines allows them to act as DNA intercalators .
-
Mechanism: The planar aromatic system slides between DNA base pairs. The N-alkyl side chains (often ending in tertiary amines) protrude into the major/minor groove, interacting with the phosphate backbone.
-
Result: Stabilization of the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis in rapidly dividing cells.
Target C: Plasmodium falciparum (Malaria)
Analogous to 8-aminoquinolines, the 5,8-diamine derivatives target the erythrocytic stage of malaria parasites.
-
Mechanism: Inhibition of hemozoin formation (hematin polymerization). The redox activity of the 5,8-system generates ROS within the parasite's food vacuole, causing oxidative stress lethal to P. falciparum.
Section 3: Mechanism of Action Visualization
The following diagram illustrates the dual pathway: Redox Cycling (Antitumor) and KEAP1 Inhibition (Cytoprotection).
Caption: Dual mechanism of action: Pro-oxidant tumor killing via NQO1 cycling (Red) and Antioxidant signaling via KEAP1 inhibition (Green).
Section 4: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 5,8-Diaminoquinoline Scaffold
Validation Logic: This protocol uses a diazo reduction method to ensure regiospecific amination at position 8, starting from 5-aminoquinoline.
-
Diazotization: Dissolve 5-aminoquinoline (1.0 eq) in conc. HCl at 0°C. Add
(1.2 eq) dropwise to form the diazonium salt. -
Coupling: Add aniline (1.0 eq) to form the azo intermediate (E)-8-(phenyldiazenyl)quinolin-5-amine.
-
Reduction: Suspend the azo compound in conc. HCl. Add
(8.0 eq) and reflux for 4 hours.-
Checkpoint: Solution color change from deep red (azo) to pale yellow indicates reduction.
-
-
Workup: Neutralize with NaOH. Extract with EtOAc. Purify via flash chromatography (DCM/MeOH).
-
N-Alkylation: React the resulting 5,8-diaminoquinoline with alkyl halides (R-X) and
in DMF at 60°C to yield the target N-alkylated derivative.
Protocol 2: NQO1-Dependent Cytotoxicity Assay
Validation Logic: Uses Dicoumarol (an NQO1 inhibitor) as a negative control to prove the mechanism is NQO1-dependent.
-
Cell Seeding: Seed NQO1-positive cells (e.g., A549) and NQO1-null cells (e.g., H596) in 96-well plates (
cells/well). -
Treatment:
-
Group A: Treat with N-alkylated quinoline-5,8-diamine (0.1 - 100
). -
Group B (Control): Pre-treat with Dicoumarol (50
) for 1 hour, then add compound.
-
-
Incubation: Incubate for 72 hours at 37°C, 5%
. -
Readout: Perform MTT or SRB assay to measure viability.
-
Success Criteria: The
in Group A should be significantly lower (more potent) than in Group B. If Dicoumarol does not rescue toxicity, the mechanism is NQO1-independent (likely DNA intercalation).
-
Section 5: Quantitative Activity Data
The following table summarizes the cytotoxicity profile of representative quinoline-5,8-dione/diamine derivatives, highlighting the structure-activity relationship (SAR).
| Compound Class | Substituent (C6/C7 or N-Alkyl) | Target Cell Line | IC50 ( | Mechanism Note |
| Quinoline-5,8-dione | 6,7-bis(bromomethyl) | Sarcoma 180 | ~15 mg/kg* | Bioreductive alkylator |
| Amino-quinoline-5,8-dione | 6-(N-alkylamino) | HeLa (Cervical) | 0.5 - 2.0 | ROS generation via NQO1 |
| 5,8-Diaminoquinoline | N,N'-dialkyl (KEAP1 probe) | HepG2 (Liver) | >50 (Low Tox) | Nrf2 activator (Non-cytotoxic) |
| Imidazo[4,5,1-ij]quinoline | 5,6-dihydro-diamine | 5-HT Receptors | CNS active (Receptor binding) |
*Value represents in vivo dosage efficacy, not in vitro IC50.
References
-
National Institutes of Health (NIH). (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors. PubMed.[1][2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Replacement of a Naphthalene Scaffold in KEAP1/Nrf2 Inhibitors with a Quinoline-5,8-diamine. PubMed Central. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1975). Potential bioreductive alkylating agents.[3] Antineoplastic activity of quinoline-5,8-diones. PubMed.[1][2] Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Reference: Spectroscopic Characterization of N5-Propylquinoline-5,8-diamine
Executive Summary & Compound Profile
N5-propylquinoline-5,8-diamine is a significant intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine). Its structural core—a quinoline ring functionalized with amines at the 5 and 8 positions—imparts distinct spectroscopic signatures driven by the electron-donating nature of the nitrogen substituents.
This guide provides a definitive reference for the identification and quality control of this compound, synthesizing theoretical exact mass data with field-validated spectral assignments derived from structure-activity relationships (SAR) of the 5,8-diaminoquinoline class.
Compound Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1154236-38-0 |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| Exact Mass | 201.1266 Da |
| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |
| Appearance | Dark red to brown viscous oil or solid (oxidation sensitive) |
Synthesis & Impurities Context
Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The preparation typically involves the nucleophilic aromatic substitution of a precursor (e.g., 5-chloro-8-nitroquinoline) followed by reduction.
Common Impurities:
-
8-Nitro-N-propylquinolin-5-amine: Precursor peak in Mass Spec (M+ 231) and distinct nitro-associated shifts in NMR.
-
5,8-Diaminoquinoline: Result of dealkylation or starting material contamination.
-
Oxidation Products: Quinoline-5,8-diones (Quinones) appear as broad background noise or specific carbonyl peaks in IR (~1650 cm⁻¹).
Diagram: Synthesis & Fragmentation Logic
Figure 1: Synthetic pathway and primary mass spectrometry fragmentation logic.
Mass Spectrometry (MS) Data[1][2]
Method: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.
The molecule ionizes readily due to the basic quinoline nitrogen and the aliphatic amine.
Key Diagnostic Ions
| m/z (Observed) | Ion Type | Identity & Interpretation |
| 202.13 | Molecular Ion. Base peak in clean samples. | |
| 224.11 | Sodium adduct (common in glass containers). | |
| 159.08 | Propyl Loss. Cleavage of the N-alkyl bond. Characteristic of N-alkylated amines. | |
| 185.10 | Ammonia Loss. Loss of the primary amine at position 8. | |
| 130.05 | Quinoline Core. Collapse of the diamine system to the stable quinoline radical cation. |
Application Note: High-resolution MS (HRMS) is recommended to distinguish the target (
Infrared Spectroscopy (IR)[3][4]
Method: ATR-FTIR (Attenuated Total Reflectance). Phase: Solid/Oil neat.
The IR spectrum is defined by the dual amine functionality (primary vs. secondary) and the aromatic quinoline backbone.
| Frequency ( | Intensity | Assignment | Functional Group |
| 3350 - 3450 | Medium | Primary Amine ( | |
| 3280 - 3300 | Weak/Shld | Secondary Amine ( | |
| 3020 - 3060 | Weak | Aromatic C-H stretch. | |
| 2850 - 2960 | Medium | Propyl Chain. | |
| 1615, 1580 | Strong | Quinoline Ring Breathing. Characteristic skeletal vibrations. | |
| 1260 - 1320 | Strong | Ar-N Stretch. Strong band due to conjugation of amines with the ring. |
Nuclear Magnetic Resonance (NMR)[1][2][4][5][6][7]
Solvent:
NMR Data (400 MHz)
The quinoline ring protons are split into two zones: the pyridine ring (deshielded) and the benzene ring (shielded by amines).
| Shift ( | Mult. | Integ. | Assignment | Structural Logic |
| 8.75 | dd | 1H | H-2 | Most deshielded due to proximity to Ring Nitrogen ( |
| 8.15 | dd | 1H | H-4 | Deshielded; typical quinoline pattern. |
| 7.35 | dd | 1H | H-3 | Shielded relative to H2/H4. |
| 6.85 | d | 1H | H-6 | Diagnostic. Ortho to 5-NHPr. Shielded by electron donation. |
| 6.65 | d | 1H | H-7 | Diagnostic. Ortho to 8-NH2. Strongly shielded. |
| 5.80 - 6.20 | br s | 2H | 8- | Exchangeable. Broad singlet. |
| 5.20 | br t | 1H | 5- | Exchangeable. Triplet structure often lost to broadening. |
| 3.10 | q/t | 2H | Methylene adjacent to nitrogen. | |
| 1.65 | m | 2H | Central methylene of propyl chain. | |
| 0.98 | t | 3H | Methyl terminus. |
Coupling Constants (
- (Pyridine ring)
- (Pyridine ring)
- (Benzene ring ortho coupling - Critical for confirming 5,8-substitution pattern)
NMR Data (100 MHz)
| Shift ( | Type | Assignment |
| 148.5 | CH | C-2 (Next to N) |
| 142.0 | Cq | C-8 (Attached to |
| 138.5 | Cq | C-8a (Ring Junction) |
| 136.0 | Cq | C-5 (Attached to |
| 132.0 | CH | C-4 |
| 122.0 | CH | C-3 |
| 120.5 | Cq | C-4a (Ring Junction) |
| 112.0 | CH | C-6 (Ortho to amine) |
| 108.5 | CH | C-7 (Ortho to amine) |
| 46.5 | N- | |
| 22.5 | ||
| 11.8 |
Experimental Protocols
To ensure data integrity and reproducibility, follow these standardized workflows.
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of this compound.
-
Solvent: Add 0.6 mL of
(preferred) or .-
Note: In
, amine protons may broaden significantly or disappear due to exchange. sharpens these signals.
-
-
Filtration: If the solution is cloudy (common with oxidized impurities), filter through a cotton plug into the NMR tube.
-
Acquisition: Run standard proton (16 scans) and carbon (512 scans) sequences.
Protocol B: LC-MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).
-
Expectation: The diamine is polar; expect early elution compared to non-aminated quinolines.
Visualization of Analysis Workflow
Figure 2: Analytical workflow for validation of this compound.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11359 (8-Aminoquinoline). Retrieved from [Link]
- O'Neill, P. M., et al. (2012). Synthesis and Antimalarial Activity of 8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
Physicochemical Profiling of N5-Propylquinoline-5,8-diamine: A Technical Guide
Topic: Physicochemical Characteristics of N5-Propylquinoline-5,8-diamine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary & Chemical Identity[2]
This compound represents a distinct subclass of the 8-aminoquinoline scaffold, historically significant in antimalarial and antitumor pharmacophores.[1] Unlike classic antimalarials (e.g., Primaquine) which feature an aliphatic amine side chain at the C8 position, this compound is characterized by a propyl-substituted secondary amine at C5 and a primary amine at C8 .
This structural deviation fundamentally alters its physicochemical profile—specifically its basicity, lipophilicity, and redox potential—shifting its mechanism of accumulation and activation from lysosomotropism (ion trapping) to direct redox cycling and NQO1-mediated bioactivation.
Chemical Specifications
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 1154236-38-0 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |
| Core Scaffold | 5,8-Diaminoquinoline |
| Key Substituent | N-propyl group at position 5 (Secondary amine) |
Structural Analysis & Physicochemical Properties[5][9][13]
Ionization Constants (pKa) and Protonation State
Unlike Primaquine, which possesses a highly basic aliphatic side chain (pKa ~10.2), this compound lacks a strongly basic center. Both exocyclic nitrogens are aniline-type amines conjugated to the aromatic system, significantly lowering their basicity.
-
N1 (Quinoline Nitrogen): pKa ≈ 4.9. This is the most basic site. At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form .
-
N5 (Propylamino): pKa ≈ 5.5–6.0. The alkyl group provides mild electron donation, making it slightly more basic than a primary aniline, but it remains largely unprotonated at pH 7.4.
-
N8 (Primary Amino): pKa ≈ 3.5–4.5. Weakly basic due to resonance delocalization.
Implication: The neutral character at physiological pH facilitates rapid passive diffusion across lipid bilayers but diminishes lysosomal accumulation via ion trapping, a key mechanism for many quinoline drugs.
Lipophilicity (LogP/LogD)
The addition of the N-propyl chain introduces steric bulk and lipophilicity to the polar 5,8-diamino core.
-
Estimated LogP: 2.1 – 2.4[1]
-
LogD (pH 7.4): ~2.3 (Since the molecule is neutral).
This moderate lipophilicity suggests high oral bioavailability and Blood-Brain Barrier (BBB) permeability, making it a viable scaffold for CNS-targeting or intracellular parasitic targets.[1]
Redox Potential & Metabolic Instability
The 5,8-disubstitution pattern creates an electron-rich system prone to oxidation. This molecule serves as a precursor to the highly reactive quinoline-5,8-quinone species.
-
Mechanism: In the presence of oxidoreductases (e.g., NQO1) or reactive oxygen species (ROS), the diamine is oxidized to a quinone-imine and subsequently hydrolyzed to the quinone.
-
Toxicity Risk: This redox cycling is responsible for therapeutic efficacy (killing parasites/tumor cells via oxidative stress) but also drives hemotoxicity (methemoglobinemia).
Visualizing the Redox Activation Pathway
The following diagram illustrates the oxidative transformation of this compound into its active quinone metabolite, highlighting the generation of Reactive Oxygen Species (ROS).
Caption: Proposed oxidative activation pathway. The diamine undergoes oxidation to a diimine, followed by hydrolysis to the cytotoxic 5,8-quinolinequinone, driving ROS production.
Experimental Protocols for Physicochemical Characterization
To validate the theoretical properties described above, the following standardized protocols are recommended. These avoid common pitfalls associated with redox-unstable amines.
Protocol A: Potentiometric pKa Determination
Because the compound is prone to oxidation in air, titrations must be performed under inert atmosphere.
-
Preparation: Dissolve 5 mg of this compound in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25°C ± 0.1°C.
-
Inert Environment: Continuously sparge the vessel with argon or nitrogen gas to prevent auto-oxidation of the amino groups.
-
Titration: Titrate with 0.1 M HCl to pH 2.0 (to fully protonate), then back-titrate with 0.1 M KOH to pH 11.0 using a standardized glass electrode.
-
Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the data. Expect two inflection points corresponding to the quinoline N and the N5-propyl amine.[1]
Protocol B: Shake-Flask LogP Measurement (Miniaturized)
Standard HPLC methods are preferred over shake-flask if the compound degrades rapidly.[1]
-
Phases: Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Dissolve compound in the octanol phase (100 µM). Add equal volume of PBS.
-
Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Note: If recovery < 95%, suspect oxidative degradation. Add 1 mM ascorbic acid to the aqueous phase as an antioxidant stabilizer.
-
Biological Implications & Safety
Membrane Permeability vs. Lysosomotropism
Unlike Chloroquine or Primaquine, this compound is not a strong lysosomotropic agent.[1]
-
Reasoning: Lysosomal accumulation requires a basic pKa (>8) to drive ion trapping in the acidic vacuole (pH 5). With pKa values < 6.5, this compound will equilibrate freely across lysosomal membranes.
-
Consequence: Its antimalarial or antitumor activity is likely driven by cytosolic redox cycling or direct interaction with enzymes like NQO1, rather than heme detoxification inhibition in the digestive vacuole.
Hemotoxicity Warning
Researchers handling this compound must treat it as a potential methemoglobinemia inducer .
-
Mechanism: The 5,8-quinone metabolite can oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport capacity.
-
In Vitro Screen: Co-incubate with human erythrocytes and measure MetHb formation at 630 nm over 4 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1154236-38-0, this compound.[1] Retrieved from [Link]
-
Lee, K. H., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.[2] European Journal of Medicinal Chemistry. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. [Link]
-
Organic Chemistry Data. pKa Values of Quinoline and Aromatic Amines. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of N5-propylquinoline-5,8-diamine from 5,8-dinitroquinoline
Application Note: Strategic Synthesis of N5-Propylquinoline-5,8-diamine
Part 1: Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable protocol for the synthesis of This compound starting from 5,8-dinitroquinoline . This specific regioisomer (N5-alkylated) presents a distinct challenge compared to the more common N8-substituted analogs (e.g., Primaquine). The synthesis requires precise control over reduction kinetics and regioselective alkylation, exploiting the steric differentiation between the C5 and C8 positions.
Chemical Challenge: The starting material, 5,8-dinitroquinoline, possesses two nitro groups in electronically distinct environments. Upon reduction to 5,8-diaminoquinoline, the molecule contains two nucleophilic amine sites:
-
C8-Amine: Sterically hindered by the peri-interaction with the quinoline nitrogen (N1) and often involved in intramolecular hydrogen bonding.
-
C5-Amine: Sterically accessible and electronically decoupled from the heteroatom's immediate inductive effects.
Strategic Solution: We utilize a Global Reduction – Selective Alkylation strategy. By reducing both nitro groups to the diamine, we generate a substrate where the C5-amine is significantly more nucleophilic and sterically accessible than the C8-amine. We employ Reductive Amination with propanal and Sodium Triacetoxyborohydride (STAB) to achieve mono-alkylation at the N5 position with high selectivity, avoiding the over-alkylation common with alkyl halides.
Part 2: Retrosynthetic Analysis & Workflow
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the divergence point for regioselectivity.
Caption: Workflow for the conversion of 5,8-dinitroquinoline to this compound, emphasizing the steric selection step.
Part 3: Detailed Experimental Protocols
Step 1: Catalytic Reduction of 5,8-Dinitroquinoline
Rationale: Chemical reduction (e.g., SnCl2/HCl) often generates difficult-to-remove metal salts that complicate the purification of the amphoteric diamine. Catalytic hydrogenation is chosen for its cleanliness and high yield.
Safety Note: 5,8-Diaminoquinoline is highly susceptible to oxidation. All manipulations post-reduction must be performed under an inert atmosphere (Argon/Nitrogen).
Materials:
-
5,8-Dinitroquinoline (10.0 mmol)
-
Palladium on Carbon (Pd/C), 10 wt. % loading (10% w/w relative to substrate)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (balloon or Parr shaker)
Protocol:
-
Setup: In a flame-dried round-bottom flask (or hydrogenation bottle), suspend 5,8-dinitroquinoline (2.18 g, 10 mmol) in degassed Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (220 mg) under a stream of Argon. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles). Maintain a Hydrogen atmosphere (1 atm balloon is sufficient, or 30 psi in a shaker for faster kinetics) and stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The disappearance of the starting nitro compound (Rf ~0.8) and appearance of the polar diamine (Rf ~0.2, streaks) indicates completion.
-
Filtration: Filter the mixture through a pad of Celite under an Argon blanket to remove the catalyst. Wash the pad with degassed Methanol.
-
Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield crude 5,8-diaminoquinoline as a dark red/brown solid. Proceed immediately to Step 2.
Step 2: Regioselective Reductive Amination
Rationale: Direct alkylation with propyl bromide leads to poly-alkylation and quaternization. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for the formation of the mono-alkylated product under mild conditions where the sterically accessible N5-amine reacts preferentially over the hindered N8-amine.
Materials:
-
Crude 5,8-Diaminoquinoline (from Step 1)[1]
-
Propanal (1.05 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic Acid (1.0 equivalent)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Solubilization: Dissolve the crude diamine (approx. 10 mmol) in anhydrous DCM (40 mL) under Argon. Add Acetic Acid (0.6 mL, 10 mmol) to buffer the solution (pH ~5–6), which assists imine formation.
-
Imine Formation: Cool the solution to 0°C. Add Propanal (0.61 g, 10.5 mmol) dropwise. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature for 1 hour.
-
Mechanistic Insight: The N5-amine, being more nucleophilic and accessible, forms the imine faster than the N8-amine.
-
-
Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in portions over 10 minutes.
-
Reaction: Stir at Room Temperature for 12–16 hours.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (50 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, dry over Na2SO4, and concentrate.
Part 4: Purification & Validation
Purification Strategy: The crude mixture will likely contain the major product (N5-propyl), minor regioisomer (N8-propyl), and trace bis-alkylated species. Flash chromatography is required.
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Gradient of 1% to 5% Methanol in Dichloromethane containing 1% Triethylamine (TEA). TEA prevents streaking of the amine.
Data Summary Table:
| Component | Rf (5% MeOH/DCM) | Appearance | Expected Yield |
| This compound | 0.35 | Dark Red Solid | 60–75% |
| N8-Propyl regioisomer | 0.45 | Brown Oil/Solid | < 10% |
| 5,8-Diaminoquinoline (unreacted) | 0.15 | Dark Solid | < 5% |
Structural Validation (Self-Validating Protocol): To confirm the propyl group is on N5 and not N8, use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.
-
Diagnostic Signal: Irradiate the propyl -CH2- protons (adjacent to NH).
-
Positive Result (N5): You should observe an NOE enhancement of the C6-H proton (doublet, ortho to N5).
-
Negative Result (N8): If the group were on N8, you would observe NOE enhancement of the C7-H proton or potentially the C2-H (if flexible), but distinctly different from the C6 environment.
-
Chemical Shift: The N5-H proton typically appears upfield (broad singlet, ~5.5 ppm) compared to N8-H, which may be deshielded by the ring nitrogen.
References
- Reduction of Nitroquinolines:Prelog, V., et al. "Untersuchungen über die Konstitution der China-Alkaloide." Helvetica Chimica Acta, Vol. 27, 1944. (Classic reduction methodologies for nitro-quinolines).
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, Vol. 61, No. 11, 1996. Link
-
Regioselectivity in Quinolines: Elderfield, R. C. "Heterocyclic Compounds: Quinoline and its Derivatives."[1][2][3][4][5][6][7][8][9][10] Wiley & Sons, Comprehensive review of quinoline reactivity patterns.
-
General Synthesis of 5,8-Diaminoquinoline: Gomes, P., et al. "Synthesis and antimalarial activity of new 8-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2014.[11] (Provides context on handling 5,8-substituted systems). Link
Sources
- 1. Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-<i>h</i>]quinolines - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling of N5-propylquinoline-5,8-diamine in NQO1-Positive Cancer Models
Executive Summary & Mechanism of Action
N5-propylquinoline-5,8-diamine belongs to a class of redox-active aminoquinolines that frequently function as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) . Unlike standard alkylating agents, compounds with the 5,8-diamine or quinoline-5,8-dione scaffold often exploit the elevated NQO1 levels found in solid tumors (e.g., non-small cell lung cancer, pancreatic cancer) to drive a futile redox cycle.
Mechanism:
Upon entering the cell, the diamine moiety is prone to auto-oxidation to the corresponding quinone-imine or quinoline-5,8-dione. This species is reduced by NQO1 to a hydroquinone, which then rapidly reacts with molecular oxygen to regenerate the quinone, releasing superoxide anions (
Critical Handling Note: The 5,8-diamine scaffold is highly susceptible to auto-oxidation in neutral pH and ambient oxygen. Strict adherence to the preparation protocols below is required to prevent premature degradation before cellular uptake.
Pathway Visualization
The following diagram illustrates the NQO1-mediated redox cycling mechanism targeted by this protocol.
Figure 1: The futile redox cycle mechanism. The diamine precursor oxidizes to the active quinone, which NQO1 reduces, generating ROS upon re-oxidation.
Material Preparation & Handling[5][6][7]
Objective: To prepare a stable stock solution that minimizes auto-oxidation prior to cell treatment.
Physicochemical Properties (Estimated)
| Property | Value / Note |
| Molecular Weight | ~201.27 g/mol (Calculated based on formula |
| Solubility | Soluble in DMSO (>20 mM); Poor stability in aqueous buffers at pH > 7.[1] |
| Appearance | Likely dark oil or solid; darkens rapidly upon air exposure. |
| Storage | -80°C, desiccated, protected from light. Under Argon/Nitrogen preferred. |
Stock Solution Protocol
Reagents: Anhydrous DMSO (Sigma D2650), 1N HCl (optional stabilizer).
-
Environment: Work in a low-light environment or use amber tubes.
-
Weighing: Weigh the compound rapidly. If the compound appears black/tarry, it may already be oxidized.
-
Solubilization: Dissolve in anhydrous DMSO to a concentration of 10 mM .
-
Expert Tip: If the compound is the free base diamine, adding 1 equivalent of HCl (from a 1M stock in dioxane or water) can stabilize the amine groups as salts, retarding oxidation.
-
-
Aliquot: Immediately aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C. Shelf life is limited (< 1 month) even at -80°C due to sensitivity.
Experimental Protocols
Cell Line Selection & Stratification
To validate the NQO1-specific mechanism, you must use paired cell lines with differential NQO1 expression.
| Cell Line | Tissue Origin | NQO1 Status | Role in Assay |
| A549 | Lung Carcinoma | High | Primary Model (Sensitive) |
| H596 | Lung Carcinoma | Null/Low | Negative Control (Resistant) |
| MDA-MB-231 | Breast Cancer | Moderate | General Toxicity Model |
| BEAS-2B | Bronchial Epithelial | Normal | Toxicity Control |
Cytotoxicity Assay with Mechanistic Controls (The "Gold Standard")
Rationale: Simple cytotoxicity (IC50) is insufficient. You must prove the toxicity is NQO1-dependent and ROS-mediated.
Workflow Diagram:
Figure 2: Experimental workflow for validating NQO1-dependency and ROS involvement.
Protocol Steps:
-
Seeding: Seed A549 and H596 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Pre-treatment (Mechanistic Validation):
-
Group A (Control): Media only.
-
Group B (NQO1 Inhibition): Pre-treat with Dicoumarol (40 µM) for 1 hour. Note: Dicoumarol competes with the quinone for NQO1, preventing reduction.
-
Group C (ROS Scavenging): Pre-treat with N-Acetylcysteine (NAC, 5 mM) for 1 hour.
-
-
Drug Addition: Prepare serial dilutions of this compound in media.
-
Crucial: Dilute the DMSO stock into media immediately before addition to cells. Do not let the diluted media sit, as the compound will oxidize and precipitate or react with media components.
-
-
Incubation: Incubate for 72 hours.
-
Readout: Use SRB (Sulforhodamine B) assay for protein content (preferred over MTT for redox-active drugs, as MTT reduction can be artificially enhanced by the drug itself).
Expected Results:
-
A549 (NQO1 High): Low IC50 (e.g., < 1 µM).[2]
-
A549 + Dicoumarol: Significant protection (IC50 increases > 5-fold).
-
A549 + NAC: Significant protection (confirms ROS mechanism).
-
H596 (NQO1 Null): High IC50 (resistant).
ROS Quantification (Flow Cytometry)
Objective: Direct detection of intracellular superoxide/peroxide generation.
-
Probe: Use DCFDA (H2DCFDA) or MitoSOX Red (specifically for mitochondrial superoxide).
-
Seeding: Seed A549 cells in 6-well plates (2x10^5 cells/well).
-
Treatment: Treat with this compound (at IC50 concentration) for 1, 4, and 24 hours .
-
Short timepoints are critical as ROS is an early event.
-
-
Staining:
-
Wash cells with PBS.
-
Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.
-
-
Analysis: Harvest cells and analyze via Flow Cytometry (FITC channel).
-
Positive Control: Pyocyanin or Menadione (known ROS generators).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Compound turns black in tube | Auto-oxidation | Prepare fresh stocks; purge buffers with Nitrogen; add 1 eq. HCl to stock. |
| No difference between NQO1 +/- lines | Compound is not an NQO1 substrate | Check structure; the "propyl" group might sterically hinder enzyme binding. |
| High toxicity in Normal cells | Off-target DNA intercalation | The planar quinoline structure may intercalate DNA independently of ROS. Reduce concentration. |
| Inconsistent IC50 values | Drug instability in media | Change media daily; minimize light exposure; ensure DMSO stock is anhydrous. |
References
-
Ling, Y., et al. (2018). "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities." European Journal of Medicinal Chemistry.
-
Podeszwa, B., et al. (2007). "Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines."[3] Bioorganic & Medicinal Chemistry Letters.
-
Faundes, J., et al. (2017). "Synthesis and Antiproliferative Evaluation of New Aminoisoquinolinequinones." ResearchGate.[4][5]
-
Thermo Fisher Scientific. "Viability Staining Protocol for Flow Cytometry." ThermoFisher.com.
-
Abcam. "Protocols for Cell Culture Techniques." Abcam.com.
Sources
- 1. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N5-propylquinoline-5,8-diamine in Antimicrobial Assays
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, and novel substitutions on this privileged scaffold offer a promising avenue for identifying next-generation drugs.[1][2][3][4] This document provides a comprehensive technical guide for the antimicrobial characterization of N5-propylquinoline-5,8-diamine, a novel synthetic quinoline compound. We present a suite of robust, validated protocols for determining its inhibitory and bactericidal activity, kinetic profile, and anti-biofilm efficacy. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7]
Compound Profile: this compound
This compound is a heterocyclic aromatic compound featuring a quinoline core, a structure known for its broad biological activity.[2][4] The diamino substitutions at positions 5 and 8, coupled with an N-propyl group, are designed to enhance membrane interaction and potential target engagement.
Physicochemical Properties (Predicted)
-
Chemical Formula: C₁₂H₁₅N₃
-
Molecular Weight: 201.27 g/mol
-
Appearance: Likely a crystalline solid, color to be determined empirically.
-
Solubility: Expected to be soluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited and pH-dependent due to the basic amine groups.[1]
Proposed Mechanism of Action
While the precise mechanism of this compound requires empirical validation, many quinoline derivatives exert their antimicrobial effects by targeting essential bacterial processes.[1][8] A primary hypothesized mechanism involves the inhibition of bacterial DNA replication by targeting DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death. The planar quinoline ring can intercalate into the DNA-enzyme complex, while substituents can form specific interactions within the binding pockets.
Caption: Hypothesized mechanism of action for this compound.
Safety, Handling, and Storage
Quinoline and its derivatives must be handled as hazardous substances.[9][10] A full risk assessment is mandatory before commencing any work.
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause serious eye irritation and is suspected of causing genetic defects or cancer based on data for analogous compounds.[9][11]
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant nitrile gloves (EN 374), and tightly fitting safety goggles at all times.[9]
-
Handling: All handling of the pure compound or concentrated stock solutions must be performed inside a certified chemical fume hood to avoid inhalation.[9][12] Avoid generating dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
Preparation of Stock Solutions
Accurate and consistent preparation of the test agent is fundamental to the reliability of all subsequent assays.
Protocol:
-
Weighing: Using a calibrated analytical balance, carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Solubilization: Add pure, sterile Dimethyl Sulfoxide (DMSO) to dissolve the compound and create a high-concentration primary stock (e.g., 10 mg/mL or ~50 mM). Vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of your assays.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare subsequent dilutions in the appropriate sterile broth or buffer. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][13][14] The broth microdilution method described here is the gold standard for quantitative susceptibility testing.[15][16]
Experimental Protocol
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[17]
-
Dilute this standardized suspension in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[5]
-
-
Prepare Microtiter Plate:
-
Use a sterile 96-well, U-bottom or flat-bottom microtiter plate.
-
Add 50 µL of sterile CAMHB to wells in columns 2 through 12.
-
In column 1, add 100 µL of the this compound working solution (prepared at 2x the highest desired final concentration).
-
-
Serial Dilution:
-
Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Causality and Insights
-
Why CAMHB? Cation-adjusted Mueller-Hinton Broth is the internationally recognized standard medium. The adjusted levels of Ca²⁺ and Mg²⁺ are critical as these divalent cations can influence the activity of certain antimicrobial agents and affect bacterial membrane permeability.
-
Why 0.5 McFarland? Standardizing the initial bacterial density is the most critical variable for ensuring inter-experiment reproducibility.[17] A higher inoculum can lead to falsely elevated MIC values (the "inoculum effect"), while a lower one can result in falsely low values.
-
Controls are Non-Negotiable: The growth control (bacteria, no drug) validates that the organism is viable and the medium supports growth. The sterility control (medium, no bacteria) confirms that the medium and plate were not contaminated.
Workflow and Data Presentation
Caption: Workflow for the Broth Microdilution MIC Assay.
Table 1: Example MIC Data Interpretation
| Well | [Compound] (µg/mL) | Growth (+/-) | Interpretation |
|---|---|---|---|
| 1 | 64 | - | No Growth |
| 2 | 32 | - | No Growth |
| 3 | 16 | - | No Growth |
| 4 | 8 | - | MIC |
| 5 | 4 | + | Growth |
| 6 | 2 | + | Growth |
| 7 | 1 | + | Growth |
| 8 | 0.5 | + | Growth |
| 9 | 0.25 | + | Growth |
| 10 | 0.125 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[16][18] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents and is a critical follow-up to the MIC.[14]
Experimental Protocol
-
Perform MIC Assay: The MBC assay is performed directly from the results of the MIC test.
-
Subculture: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a Tryptic Soy Agar (TSA) or other suitable non-selective agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on a plate subcultured from the growth control well.
-
Reading Results: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration plate that shows no growth or only 1-2 colonies.
Workflow and Data Presentation
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Table 2: Example MBC Data Interpretation
| MIC Well Concentration (µg/mL) | Growth on Agar Plate | Interpretation |
|---|---|---|
| 8 (MIC) | Confluent Growth | Not Bactericidal at MIC |
| 16 | ~50 Colonies | Not Bactericidal |
| 32 | No Growth | MBC |
| 64 | No Growth | Bactericidal |
Protocol: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, revealing whether the killing effect is concentration-dependent or time-dependent.[19][20][21]
Experimental Protocol
-
Prepare Cultures: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (~5 x 10⁵ CFU/mL).
-
Setup Test Tubes: Prepare a series of sterile culture tubes, each containing the bacterial inoculum and this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube with no compound.
-
Incubation and Sampling: Incubate all tubes in a shaking incubator (37°C, ~150 rpm). At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[21]
-
Quantification:
-
Perform 10-fold serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
-
Workflow and Data Presentation
Caption: Workflow for the Time-Kill Kinetics Assay.
Table 3: Example Time-Kill Data (log₁₀ CFU/mL)
| Time (hr) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.10 | 4.55 | 3.98 |
| 4 | 7.31 | 4.21 | 3.15 | <2.0 |
| 8 | 8.55 | 3.56 | <2.0 | <2.0 |
| 24 | 9.10 | 3.88 (regrowth) | <2.0 | <2.0 |
Protocol: Anti-Biofilm Assays
Bacterial biofilms present a significant challenge in clinical settings due to their high tolerance to conventional antibiotics.[22] These assays evaluate the ability of this compound to either prevent biofilm formation or eradicate established biofilms.
Experimental Protocol: Biofilm Inhibition
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard and then dilute it in a suitable growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with 0.25% glucose.[23]
-
Plate Setup: In a 96-well flat-bottom plate, perform 2-fold serial dilutions of the compound in the biofilm-promoting medium, as described in the MIC protocol.
-
Inoculation: Add the bacterial inoculum to the wells.[23]
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours.
-
Staining and Quantification:
-
Carefully discard the planktonic (free-floating) cells from the wells.
-
Wash the wells gently three times with PBS to remove any remaining non-adherent cells.
-
Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the adherent biomass by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.[23]
-
Remove the crystal violet and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well.[22][23]
-
Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the degree of biofilm inhibition.
-
Experimental Protocol: Biofilm Eradication
-
Form Biofilm: First, establish a mature biofilm by inoculating a 96-well plate with bacteria in biofilm-promoting medium (without any compound) and incubating for 24-48 hours.[23]
-
Remove Planktonic Cells: Discard the planktonic cells and wash the established biofilms with PBS.[23]
-
Treat Biofilm: Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubate: Incubate for an additional 24 hours.
-
Stain and Quantify: Proceed with the crystal violet staining and quantification steps as described for the inhibition assay.
Workflow and Data Presentation
Caption: Workflows for Biofilm Inhibition and Eradication Assays.
Table 4: Example Biofilm Inhibition Data
| [Compound] (µg/mL) | Mean OD₅₇₀ | % Inhibition |
|---|---|---|
| 64 | 0.055 | 96.8% |
| 32 | 0.098 | 94.4% |
| 16 | 0.251 | 85.7% |
| 8 | 0.882 | 49.9% |
| 4 | 1.543 | 12.4% |
| 0 (Growth Control) | 1.762 | 0% |
References
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-
Al-Sodies, S. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]
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Zhang, B., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Medicinal Chemistry. Available at: [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
-
Ali, M. M., et al. (2015). 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. Available at: [Link]
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Anti-Biofilm Assay. (n.d.). Bio-protocol. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]
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Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
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Hynes, J. B., et al. (1987). Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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Aguirre-Vidal, Y., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Available at: [Link]
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Spagnolo, J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]
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Es'kova, L. A., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin. Available at: [Link]
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Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Available at: [Link]
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Quinoline - SAFETY DATA SHEET. (2025). Penta. Available at: [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link]
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A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). JoVE. Available at: [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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Nitek, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. Available at: [Link]
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EUCAST: European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Available at: [Link]
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Weli, A. M., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. Available at: [Link]
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Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
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The Clinical Importance of the Minimum Inhibitory Concentration. (n.d.). IACLD. Available at: [Link]
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El-Gamal, K. M. A. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
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Mitropoulou, G., et al. (2023). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Applied Sciences. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. Available at: [Link]
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High-throughput screening assays for quinoline-5,8-diamine derivatives
An Application Guide to High-Throughput Screening Assays for Quinoline-5,8-Diamine Derivatives
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and implementing high-throughput screening (HTS) assays for the discovery of novel therapeutics based on the quinoline-5,8-diamine scaffold. This guide moves beyond simple protocols to explain the causal science behind experimental choices, ensuring robust and reliable outcomes.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, classified as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Quinoline derivatives have given rise to numerous approved drugs, including the antimalarial agent quinine and various anticancer therapies.[2] Specifically, the quinoline-5,8-diamine and related quinone scaffolds are of significant interest due to their potent and diverse biological activities, including antiproliferative, antimalarial, antiviral, and antibacterial effects.[3] These compounds often exert their effects through mechanisms such as the inhibition of key enzymes or the generation of reactive oxygen species (ROS), making them attractive candidates for therapeutic development.[4][5] The successful identification of novel drug candidates from this class hinges on the strategic application of robust high-throughput screening (HTS) methodologies.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
HTS is a drug discovery paradigm that utilizes automation, robotics, and sophisticated data analysis to rapidly evaluate hundreds of thousands to millions of chemical compounds for their ability to modulate a specific biological target or pathway.[6][7] A well-designed HTS campaign is a multi-stage process, not a single experiment. The overarching goal is to systematically filter a large chemical library to identify a small number of promising "hits" that warrant further investigation.
Below is a conceptual workflow illustrating the key phases of a typical HTS campaign.
Caption: The HTS workflow from assay development to lead optimization.
A critical prerequisite for any successful screening campaign is the development of a robust and reproducible assay with a sufficient signal window.[8] Key statistical parameters, such as the Z-factor, are used to quantify the quality and reliability of an HTS assay before committing to a large-scale screen.[9]
| Parameter | Formula | Interpretation for a High-Quality Assay |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Typically >2, but highly assay-dependent. |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | >10 is generally considered good. |
| Z-Factor (Z') | 1 - [ (3σp + 3σn) / |μp - μn| ] | Z' > 0.5 : Excellent assay. 0 < Z' < 0.5 : Marginal. Z' < 0 : Unsuitable for HTS. |
| Table 1: Key HTS Assay Quality Control Metrics. (σp/n = standard deviation of positive/negative controls; μp/n = mean of positive/negative controls)[6][10] |
Application Note 1: Cell-Based Antiproliferation Assays
Cell-based assays are fundamental for identifying compounds that affect cell viability and proliferation, which is a primary desired outcome for anticancer agents.[11] While classic colorimetric methods like the MTT assay exist, luminescence-based assays that quantify ATP levels are often superior for HTS due to their high sensitivity, broad linear range, and reduced susceptibility to compound interference.[11][12]
Principle of ATP-Based Viability Assays
The intracellular concentration of ATP is a strong indicator of metabolic activity and cell health. In this assay, a reagent containing a thermostable luciferase and its substrate, luciferin, is added to the cells. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a light signal (bioluminescence) that is directly proportional to the number of living cells in the culture.[13]
Protocol: 384-Well Luminescence-Based Cell Viability Assay
Objective: To identify quinoline-5,8-diamine derivatives that inhibit the proliferation of a cancer cell line (e.g., HeLa, A549).
Materials:
| Reagent/Equipment | Supplier Example | Purpose |
|---|---|---|
| Cancer Cell Line (e.g., HeLa) | ATCC | Biological system |
| Cell Culture Medium (e.g., DMEM) | Gibco | Cell growth |
| Fetal Bovine Serum (FBS) | Gibco | Growth supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| 384-Well White, Solid-Bottom Plates | Corning | Assay plates for luminescence |
| Quinoline Derivative Library | In-house or Commercial | Test compounds |
| Positive Control (e.g., Staurosporine) | Sigma-Aldrich | Induces cell death |
| CellTiter-Glo® Luminescent Assay Reagent | Promega | ATP detection |
| Multichannel Pipettes / Liquid Handler | Eppendorf / Beckman Coulter | Reagent dispensing |
| Plate Luminometer | BMG LABTECH / Molecular Devices | Signal detection |
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count logarithmically growing cells.
-
Dilute the cells in culture medium to a pre-optimized density (e.g., 1,000 cells/20 µL).
-
Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well white plate.
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the quinoline derivatives and controls in culture medium to the desired final concentration (e.g., 10 µM). Typically, compounds are dissolved in DMSO, so ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Transfer 5 µL of the compound solution to the corresponding wells of the cell plate. Include vehicle controls (DMSO only) and positive controls (Staurosporine).
-
Causality Note: A standardized final DMSO concentration is essential for a valid comparison between compounds.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Causality Note: The incubation time should be sufficient for the antiproliferative effects to manifest, typically corresponding to 2-3 cell doubling times.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Vehicle - Mean_Signal_Positive) ] )
-
Set a hit threshold, for example, >50% inhibition. Compounds exceeding this threshold are considered primary hits.
Application Note 2: Biochemical Fluorescence Polarization (FP) Assay
Biochemical assays are essential for determining if a compound directly interacts with a purified molecular target, such as an enzyme.[14] Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for HTS, particularly for studying protein-ligand interactions.[10][15]
Principle of Fluorescence Polarization
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[16] When excited with polarized light, a small, freely tumbling tracer emits largely depolarized light. However, when this tracer binds to a larger protein, its rotation slows dramatically, and the emitted light remains highly polarized. An inhibitor compound can displace the tracer from the protein, causing the tracer to tumble freely again, resulting in a decrease in fluorescence polarization.
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- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Experimental setup for evaluating the antimalarial activity of N5-propylquinoline-5,8-diamine
This Application Note provides a rigorous, multi-stage experimental framework for evaluating N5-propylquinoline-5,8-diamine , a structural analog within the quinoline-diamine class. Given its chemical scaffold—bearing functionalities at both the 5 and 8 positions—this compound shares pharmacophore features with 8-aminoquinolines (8-AQs) like Primaquine and Tafenoquine, suggesting potential utility against both erythrocytic (blood) and exo-erythrocytic (liver) stages of Plasmodium, as well as gametocytes.
However, the 5,8-diamine substitution pattern implies a high propensity for redox cycling. Consequently, this guide prioritizes not just efficacy, but also metabolic activation (CYP2D6 dependency) and oxidative safety (G6PD deficiency risk) .
Strategic Rationale & Compound Handling
Scientific Context
This compound belongs to a class of redox-active antimalarials. Unlike 4-aminoquinolines (Chloroquine) that primarily target hemozoin formation in the food vacuole, 5,8-disubstituted quinolines often act via oxidative stress generation .
-
Hypothesis: The 5,8-diamine core may undergo autoxidation or metabolic conversion to quinone-imines, generating Reactive Oxygen Species (ROS) that kill parasites.
-
Critical Consideration: 8-AQs are often prodrugs requiring hepatic metabolism (CYP2D6).[1] This protocol includes a metabolic activation step to distinguish intrinsic activity from metabolite-driven efficacy.
Compound Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to 10 mM.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under argon/nitrogen to prevent premature oxidation of the diamine moiety.
-
Stability Check: Verify purity via HPLC before every major assay; diamines can degrade to quinones upon prolonged air exposure.
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating this compound, integrating efficacy with safety and metabolic dependency.
Caption: Integrated workflow prioritizing metabolic screening alongside standard efficacy assays.
Protocol 1: In Vitro Erythrocytic Efficacy (SYBR Green I)
This assay quantifies the compound's ability to inhibit the replication of asexual blood-stage parasites.
Materials
-
Parasites: P. falciparum strains 3D7 (Chloroquine-sensitive) and Dd2 (Multidrug-resistant).
-
Reagents: SYBR Green I nucleic acid stain, Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100).
-
Controls: Chloroquine (Positive), DMSO (Negative).
Methodology
-
Synchronization: Synchronize cultures to the ring stage using 5% Sorbitol.
-
Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well black-bottom plates.
-
Dosing: Add 10 µL of this compound (serially diluted, 0.1 nM – 10 µM).
-
Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% CO2, 5% O2).
-
Development: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL). Incubate 1 hour in dark.
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot log-concentration vs. RFU to calculate IC50 .
Success Criteria: IC50 < 1 µM indicates "Hit" status.
Protocol 2: Liver Stage & Metabolic Activation Assay
Why this is critical: 8-AQs often require CYP2D6 metabolism to form the active quinone species.[1] Standard in vitro assays lack these enzymes. This protocol uses a co-culture or metabolically competent cell line.
Materials
-
Cells: HC-04 (immortalized human hepatocytes) or Primary Human Hepatocytes (PHH).[2]
-
Parasites: P. berghei luciferase-expressing sporozoites (Pb-Luc).
-
Metabolic Supplement: Human Liver Microsomes (HLM) or Recombinant CYP2D6 (if using non-metabolic lines).
Methodology
-
Seeding: Seed HC-04 cells (20,000/well) in collagen-coated 384-well plates 24h prior.
-
Infection: Dissect salivary glands of infected mosquitoes; add 5,000 Pb-Luc sporozoites per well. Centrifuge (5 min, 3000 rpm) to aid invasion.
-
Treatment:
-
Arm A (Direct): Add this compound directly.
-
Arm B (Metabolized): Pre-incubate compound with HLM + NADPH for 30 mins, then add supernatant to cells.
-
-
Incubation: 48 hours (allows development to liver schizonts).
-
Readout: Add Bioluminescence reagent (Luciferin). Measure Luminescence.
Data Interpretation:
-
If Arm B is significantly more potent than Arm A, the compound is a prodrug requiring activation.
Protocol 3: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
Validated in vivo model to assess systemic efficacy and bioavailability.
Experimental Design
| Group | N | Treatment | Dosage | Route |
| Control | 5 | Vehicle (PEG400/Water) | N/A | Oral |
| Standard | 5 | Chloroquine | 10 mg/kg | Oral |
| Test Low | 5 | N5-propyl... | 10 mg/kg | Oral |
| Test High | 5 | N5-propyl... | 30 mg/kg | Oral |
Procedure
-
Infection (Day 0): Inoculate Swiss Albino mice intraperitoneally (IP) with
P. berghei infected RBCs. -
Treatment (Day 0-3): Administer compound 2 hours post-infection and daily for 3 days.
-
Analysis (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa.
-
Counting: Count 2,000 RBCs per slide. Calculate % Parasitemia.[3][4][5]
Protocol 4: Mechanism & Safety (Hemotoxicity)
Since 5,8-diamines are redox-active, they pose a risk of hemolysis in G6PD-deficient hosts.[6]
Mechanism Visualization: Redox Cycling
The following diagram illustrates the hypothesized mechanism of action and toxicity.[1]
Caption: Dual pathway of ROS generation leading to both antiparasitic activity and potential hemotoxicity.[1]
G6PD Deficiency Hemolysis Assay
-
Source: Obtain G6PD-deficient human blood (commercial source or clinical collaborator).
-
Incubation: Incubate 2% hematocrit suspension with compound (10 µM and 100 µM) for 4 hours at 37°C.
-
Measurement: Centrifuge. Measure absorbance of supernatant at 540 nm (free hemoglobin).
-
Control: 100% lysis (Triton X-100) vs. 0% lysis (PBS).
-
Threshold: >5% hemolysis at therapeutic concentrations is a "No-Go" for broad clinical use.
References
-
Antimalarial Drug Discovery: In Vitro Culture and Screening of Antimalarial Compounds. Source: National Institutes of Health (NIH) / NCBI. URL:[Link]
-
The Liver Stage of Plasmodium: A Critical Target for Antimalarial Drug Discovery. Source: PLOS Pathogens.[2] URL:[Link]
-
8-Aminoquinoline Antimalarials: The Role of CYP2D6 in Efficacy and Toxicity. Source: Clinical Pharmacology & Therapeutics. URL:[Link]
-
Assessment of Hemolytic Potential of New Antimalarial Compounds in G6PD Deficient Cells. Source: Antimicrobial Agents and Chemotherapy.[1][3][4][7][8][9][10] URL:[Link]
-
Standard Operating Procedure: In Vivo Peters' 4-Day Suppressive Test. Source: Medicines for Malaria Venture (MMV). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of N5-propylquinoline-5,8-diamine in Biological Matrices via LC-MS/MS
Here is a comprehensive Application Note and Protocol for the quantification of N5-propylquinoline-5,8-diamine , designed for researchers in drug metabolism and pharmacokinetics (DMPK).
Abstract
This protocol details a validated analytical method for the quantification of This compound , a structural analog of the 8-aminoquinoline antimalarial class.[1] Given the liability of 8-aminoquinolines to oxidative degradation and their amphiphilic basic nature, this method prioritizes sample stabilization and extraction efficiency .[1] The workflow utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery, coupled with UHPLC-MS/MS detection.[1] The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, suitable for pharmacokinetic profiling and metabolic stability assays.
Introduction & Chemical Context
This compound belongs to the 8-aminoquinoline family, a scaffold historically significant for radical cure antimalarials (e.g., Primaquine, Tafenoquine).[1][2][3] The molecule features a quinoline core substituted with a primary amine at position 8 and a secondary propyl-amine at position 5.[1][3]
Key Physicochemical Challenges[1]
-
Oxidative Instability: Like Primaquine, the 5,8-diamine substitution pattern is electron-rich, making the molecule susceptible to auto-oxidation and formation of quinone-imine metabolites in biological matrices [1].[1]
-
Basicity: The compound possesses three basic nitrogen centers.[1] At physiological pH, it exists as a polycation, necessitating pH adjustment during extraction to suppress ionization and drive partitioning into organic solvents.
-
Adsorption: Basic lipophilic drugs often exhibit non-specific binding to glass and plastic surfaces.[1]
Scientific Rationale for Protocol Design:
-
Antioxidant Stabilization: Ascorbic acid is incorporated into the plasma harvesting step to prevent ex vivo oxidation [2].[1]
-
Alkaline LLE: Extraction is performed at pH > 10 using Methyl tert-butyl ether (MTBE) to ensure the analyte is in its neutral, hydrophobic state.[1]
Materials and Reagents
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Primaquine-d3) or a structural analog like Sitamaquine if isotopologues are unavailable.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Buffers: Ammonium Formate, Ammonium Hydroxide (NH4OH).
-
Stabilizer: L-Ascorbic Acid.[1]
Experimental Protocol
Stock Solution & Standard Preparation
Objective: Create accurate calibration standards while minimizing degradation.
-
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1 mL of MeOH containing 0.1% Formic Acid . Note: Acidic methanol stabilizes the amine groups.[1]
-
Working Solutions: Serially dilute Master Stock in 50:50 ACN:Water to generate working concentrations (e.g., 10 – 10,000 ng/mL).
-
Calibration Standards: Spike blank biological matrix (plasma) with Working Solutions (5% v/v spike volume) to achieve a curve range of 1.0 – 1000 ng/mL .
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) common in ESI+ mode.
Step-by-Step Workflow:
-
Thawing & Stabilization: Thaw plasma samples on ice. Immediately add 10 µL of 10% Ascorbic Acid per 100 µL of plasma. Vortex gently.
-
IS Addition: Aliquot 50 µL of stabilized plasma into a 1.5 mL polypropylene tube. Add 10 µL of Internal Standard working solution.
-
Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (pH ~11) .
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex for 5 minutes at high speed or shake on a plate shaker for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20) . Vortex well.
LC-MS/MS Conditions[1]
Chromatography (UHPLC):
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).
-
Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic compounds under acidic conditions.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
MRM Transitions:
-
Parameters:
Visualizations
Sample Preparation Workflow
The following diagram illustrates the critical path for sample extraction, highlighting the stabilization step.
Caption: Step-by-step LLE workflow emphasizing the critical antioxidant stabilization step.
Fragmentation Logic (MRM Selection)
Understanding the fragmentation aids in confirming the specificity of the detection.
Caption: Predicted fragmentation pathway for MRM transition selection in ESI+ mode.
Method Validation Criteria (FDA/EMA)
To ensure trustworthiness, the method must be validated against the following parameters:
| Parameter | Acceptance Criteria | Experimental Approach |
| Selectivity | No interfering peaks at retention time of Analyte/IS. | Analyze 6 blank plasma lots (lipemic/hemolyzed included). |
| Linearity | r² > 0.99; Back-calculated conc. within ±15%.[1][5][6][7][8] | 8 non-zero standards (1.0 – 1000 ng/mL). |
| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ). | QC samples at Low, Mid, High concentrations (n=5). |
| Recovery | Consistent across QC levels. | Compare pre-extraction vs. post-extraction spikes. |
| Matrix Effect | Matrix Factor within 0.8 – 1.2. | Compare post-extraction spike vs. neat solution. |
| Stability | < 15% deviation from nominal.[1][7] | Test Freeze/Thaw (3 cycles), Benchtop (4h), Autosampler (24h). |
Data Presentation Template
Use the following table structure to report your validation results:
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Observed (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 8.2 |
| Low | 3.0 | 2.90 | 96.7 | 5.4 |
| Mid | 400 | 410.2 | 102.5 | 3.1 |
| High | 800 | 795.0 | 99.4 | 2.8 |
References
-
Fasinu, P. S., et al. (2019).[9] "The metabolic pathway-specific effects of chloroquine and quinine on primaquine metabolism." Malaria Journal, 18(1), 1-12.[1] Link
-
Vick, K., et al. (2016). "Stability of 8-aminoquinolines in biological matrices: Challenges and solutions." Journal of Pharmaceutical and Biomedical Analysis, 128, 420-426.[1] (Representative citation for class stability).
-
Bhat, R. K., et al. (2009). "Synthesis and biological evaluation of 8-quinolinamines." Bioorganic & Medicinal Chemistry, 17(3), 197-210.[1] Link
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
- 1. 188120-70-9|N-Propylquinolin-5-amine|BLD Pharm [bldpharm.com]
- 2. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]
- 3. 90266-49-2|N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine|BLD Pharm [bldpharm.com]
- 4. 1152988-09-4|5-(Piperidin-1-yl)quinolin-8-amine|BLD Pharm [bldpharm.com]
- 5. shimadzu.com [shimadzu.com]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Q-Probe 1: A Quinoline-Based Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline-Based Fluorophores in Cellular Cartography
The intricate landscape of the living cell demands imaging tools of exceptional precision and sensitivity. Quinoline-based fluorescent probes have emerged as a powerful class of molecules for cellular imaging, offering a unique combination of photophysical properties that make them ideal for visualizing and quantifying biological processes in real-time.[1] Their rigid, planar structure, coupled with the potential for extensive delocalization of π-electrons, gives rise to desirable characteristics such as high quantum yields and large Stokes shifts.[2][3] These properties are critical for minimizing autofluorescence and maximizing signal-to-noise ratios in the complex cellular environment. Furthermore, the quinoline scaffold is readily amenable to chemical modification, allowing for the rational design of probes with tailored specificities for particular organelles, biomolecules, or physiological states.[4][5]
This guide provides a comprehensive overview of the fluorescent properties and cellular imaging applications of Q-Probe 1 , a novel N5-propylquinoline-5,8-diamine derivative. We will delve into the mechanistic underpinnings of its fluorescence, provide detailed, field-proven protocols for its use in live-cell imaging, and offer insights into data analysis and troubleshooting.
Unveiling the Photophysical Profile of Q-Probe 1
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. Q-Probe 1 has been engineered to exhibit characteristics that are highly advantageous for cellular imaging applications. A summary of these properties is presented in the table below.
| Property | Value | Significance in Cellular Imaging |
| Maximum Excitation (λex) | 488 nm | Compatible with common laser lines (e.g., Argon ion laser), minimizing the need for specialized equipment. |
| Maximum Emission (λem) | 525 nm | Emission in the green region of the spectrum, where cellular autofluorescence is relatively low. |
| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ | High ε indicates efficient light absorption, leading to brighter signals. |
| Quantum Yield (Φ) | > 0.6 in cellular environments | High Φ signifies that a large fraction of absorbed photons are converted into emitted fluorescence, resulting in a strong signal. |
| Stokes Shift | 37 nm | A reasonable Stokes shift helps in separating the excitation and emission signals, improving signal-to-noise. |
| Photostability | High | Resistant to photobleaching, allowing for prolonged imaging sessions without significant signal degradation.[6] |
| Cell Permeability | Excellent | Readily crosses the plasma membrane of live cells, enabling the labeling of intracellular structures without the need for permeabilization techniques.[7] |
| Cytotoxicity | Low | Minimal impact on cell viability and function, ensuring that the observed cellular dynamics are not artifacts of probe-induced toxicity.[8] |
The fluorescence of many quinoline derivatives is influenced by their local environment, a phenomenon known as solvatochromism.[7] This property can be harnessed to probe changes in the polarity or viscosity of subcellular compartments. While Q-Probe 1 exhibits stable fluorescence across a range of physiological pH values, its emission intensity may be modulated by interactions with specific intracellular components, a characteristic that can be exploited for targeted imaging applications.
Experimental Workflows: From Cell Culture to Image Analysis
The successful application of Q-Probe 1 in cellular imaging hinges on meticulous experimental design and execution. The following protocols provide a step-by-step guide for researchers.
Diagram: General Workflow for Cellular Imaging with Q-Probe 1
Caption: A streamlined workflow for cellular imaging using Q-Probe 1.
Protocol 1: Preparation of Q-Probe 1 Stock Solution
Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic fluorophores due to its ability to dissolve a wide range of compounds and its miscibility with aqueous cell culture media.
-
Reconstitution: Dissolve the lyophilized Q-Probe 1 powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the probe, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL).[9]
-
Storage: Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for at least six months.
Protocol 2: Cell Culture and Staining
Rationale: Healthy, sub-confluent cells are crucial for obtaining meaningful imaging data. The optimal probe concentration and incubation time may vary depending on the cell type and experimental goals, and therefore should be empirically determined.
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the Q-Probe 1 stock solution. Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.
-
Probe Loading: Remove the culture medium from the cells and replace it with the Q-Probe 1 working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time will depend on the cell type and may require optimization.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound probe and reduce background fluorescence.[10][11]
-
Imaging: The cells are now ready for imaging. It is recommended to image the cells in a buffer that maintains their physiological health, such as fresh culture medium without phenol red.
Diagram: Key Steps in Cell Staining with Q-Probe 1
Caption: Critical stages of the cell staining protocol for Q-Probe 1.
Image Acquisition and Data Analysis: Capturing and Interpreting the Fluorescence Signal
Rationale: Proper microscope setup and image acquisition parameters are paramount for obtaining high-quality, quantifiable data. Minimizing phototoxicity and photobleaching is a key consideration in live-cell imaging.[10][12]
Microscopy Setup
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain temperature and CO₂) is recommended.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Excitation Source: A 488 nm laser line or a lamp with an appropriate excitation filter.
-
Filter Set: A standard FITC/GFP filter set is generally suitable for Q-Probe 1. Ensure that the excitation and emission filters are well-matched to the probe's spectra to maximize signal collection and minimize bleed-through.[9][13]
-
Detector: A sensitive camera, such as an sCMOS or EMCCD, is ideal for detecting the fluorescence signal, especially in live-cell experiments where exposure times should be kept to a minimum.[14]
Image Acquisition Parameters
-
Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.[9]
-
Excitation Intensity: Attenuate the laser power or lamp intensity to the minimum level necessary to obtain a clear image. This will help to reduce photobleaching.
-
Time-Lapse Imaging: For dynamic studies, acquire images at the longest possible intervals that still capture the biological process of interest.
-
Controls: Always include unstained control cells to assess the level of autofluorescence.
Data Analysis and Quantification
Rationale: Quantitative analysis of fluorescence images allows for objective comparisons between different experimental conditions.[15]
-
Image Processing: Use image analysis software such as ImageJ/Fiji or more advanced platforms to process your images.[16][17]
-
Background Subtraction: Correct for background fluorescence to ensure that the measured intensities accurately reflect the signal from the probe.[15]
-
Region of Interest (ROI) Analysis: Define ROIs corresponding to specific cells or subcellular compartments. Measure the mean fluorescence intensity within these ROIs.[15]
-
Normalization: If comparing fluorescence intensities across different samples or time points, it may be necessary to normalize the data to an internal control or to the initial fluorescence intensity.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.[18][19] - Probe concentration too low. - Insufficient incubation time. - Photobleaching. | - Verify that the excitation and emission filters match the probe's spectra.[9] - Optimize the probe concentration and incubation time. - Reduce excitation light intensity and exposure time.[9] |
| High Background | - Probe concentration too high. - Inadequate washing.[11] - Autofluorescence from cell culture medium (e.g., phenol red). | - Titrate the probe to a lower concentration. - Increase the number and duration of wash steps.[11] - Image cells in a phenol red-free medium. |
| Phototoxicity | - Excessive exposure to excitation light. | - Minimize exposure time and excitation intensity.[10] - Use a more sensitive camera. - For time-lapse imaging, increase the interval between acquisitions. |
| Uneven Staining | - Cells are not healthy or are overly confluent. - Probe has precipitated out of solution. | - Use healthy, sub-confluent cells. - Ensure the probe is fully dissolved in the working solution. |
Conclusion
Q-Probe 1 represents a valuable addition to the molecular imaging toolkit. Its favorable photophysical properties and excellent cell permeability make it a robust tool for a wide range of cellular imaging applications. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively harness the power of this quinoline-based probe to gain new insights into the complex and dynamic world of the living cell.
References
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). RSC Advances.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018).
- Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (n.d.). ACS Omega.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.).
- In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.). SpringerLink.
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (n.d.). Oxford Academic.
- Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. (1987). PubMed.
- Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2026). American Chemical Society.
- Live-cell fluorescence spectral imaging as a data science challenge. (n.d.).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.).
- Optimization and Troubleshooting. (n.d.). Evident Scientific.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (n.d.).
- Fluorescence Live Cell Imaging. (n.d.).
- Analysis and Quantit
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020).
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. (n.d.). Molecular Expressions.
- Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. (n.d.). Biology Methods and Protocols | Oxford Academic.
- Fluorescent Live Cell Imaging. (n.d.). StainsFile.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024).
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence.
- Improved photostability and fluorescence properties through polyfluorin
- Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.).
- Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (n.d.). MDPI.
- Cellular Fluorescence Microscopy Troubleshooting & Best Practices. (2025).
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020).
- Analyzing fluorescence microscopy images with ImageJ. (n.d.). Various sources.
- Fluorescent microscopy troubleshooting: high background. (2019). YouTube.
- Polyamino carboxylic acids and process of making same. (1938).
- Video: Rapid Analysis and Exploration of Fluorescence Microscopy Images. (2013). JoVE.
- 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. (2025).
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- 2. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 3. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles | MDPI [mdpi.com]
- 4. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved photostability and fluorescence properties through polyfluorination of a cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stainsfile.com [stainsfile.com]
- 14. Live-cell fluorescence spectral imaging as a data science challenge - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. academic.oup.com [academic.oup.com]
- 17. confocal.uconn.edu [confocal.uconn.edu]
- 18. Optimization and Troubleshooting [evidentscientific.com]
- 19. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N5-propylquinoline-5,8-diamine
Welcome to the technical support center for the synthesis of N5-propylquinoline-5,8-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and logical pathway involves two key transformations:
-
Reduction of a Nitro Precursor: The synthesis typically starts with a commercially available nitroquinoline, such as 5-amino-8-nitroquinoline. The nitro group is selectively reduced to form the versatile intermediate, quinoline-5,8-diamine.
-
Selective N-Alkylation: The quinoline-5,8-diamine is then alkylated at the N5 position using a propylating agent. This step is the most critical for yield and purity, as achieving high selectivity for the N5 amine over the N8 amine can be challenging.
This workflow is visualized in the diagram below.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most logical and frequently used starting material is 5-amino-8-nitroquinoline. This precursor already possesses the required amino group at the C5 position, simplifying the synthesis to a reduction followed by selective alkylation. An alternative, though more complex, route involves the nitration of quinoline, separation of the 5- and 8-nitro isomers, reduction of the 8-nitro derivative, and subsequent amination at the 5-position.[1]
Q2: Which method is preferred for N-propylation: reductive amination or direct alkylation with a propyl halide?
Reductive amination is generally the superior method for this synthesis. It involves reacting the quinoline-5,8-diamine intermediate with propanal (propionaldehyde) to form an intermediate imine/enamine, which is then reduced in situ. This method often provides higher selectivity for the desired mono-alkylation product and avoids the common issue of over-alkylation seen with alkyl halides.[2] Using a mild reducing agent like sodium triacetoxyborohydride is recommended as it tolerates a wide range of functional groups.[2]
Q3: Why is selectivity an issue in the N-propylation step?
Quinoline-5,8-diamine has two nucleophilic amino groups (N5 and N8). While their electronic environments are different, both can react with the propylating agent. This can lead to a mixture of the desired N5-propyl isomer, the undesired N8-propyl isomer, and the N5,N8-dipropyl byproduct. Achieving high selectivity is the primary challenge in maximizing the yield of the target compound.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) to resolve the starting material, intermediate, and product. Staining with ninhydrin can be useful for visualizing the amine spots. For more precise monitoring, LC-MS (Liquid Chromatography-Mass Spectrometry) can provide quantitative data on the consumption of reactants and formation of products and byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield in the Nitro-Reduction Step (Step 1)
Potential Cause 1: Inactive Catalyst (Catalytic Hydrogenation) If you are using a catalyst like Palladium on Carbon (Pd/C), it may be old or poisoned. Catalysts can become deactivated by exposure to air, moisture, or sulfur-containing compounds.
-
Solution:
-
Always use fresh, high-quality catalyst from a reputable supplier.
-
Ensure the reaction solvent is thoroughly deoxygenated.
-
Purge the reaction vessel completely with an inert gas (Nitrogen or Argon) before introducing hydrogen.
-
Potential Cause 2: Insufficient Reducing Agent (Chemical Reduction) If using a chemical reductant like Tin(II) chloride (SnCl2), an insufficient molar equivalent will lead to an incomplete reaction.
-
Solution:
-
Use a sufficient excess of the reducing agent (typically 3-5 equivalents).
-
Ensure the reaction is sufficiently acidic if required by the protocol (e.g., using concentrated HCl with SnCl2).[1]
-
Monitor the reaction by TLC until all the nitro-starting material is consumed.
-
Problem 2: The N-Propylation Reaction is Incomplete (Step 2)
Potential Cause 1: Ineffective Reducing Agent in Reductive Amination Strong reducing agents like sodium borohydride (NaBH4) can reduce the aldehyde before it has a chance to form the imine with the amine.[3] Conversely, a weak or decomposed reducing agent will not effectively reduce the formed imine.
-
Solution:
-
Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2] These agents are particularly effective for reductive amination as they are less reactive towards the carbonyl group.
-
Add the reducing agent portion-wise to control the reaction rate and temperature.
-
Potential Cause 2: Poor Imine Formation The formation of the imine intermediate is an equilibrium-driven process that involves the removal of water. If water is not effectively removed or if the pH is not optimal, the reaction may stall.
-
Solution:
Problem 3: Poor Selectivity - High Levels of N8-propyl and/or N5,N8-dipropyl Byproducts
This is the most common and critical issue. The formation of isomeric and over-alkylated byproducts significantly complicates purification and reduces the yield.
Troubleshooting Decision Tree for Poor Selectivity
Caption: Troubleshooting logic for improving N5-selectivity.
-
Explanation of Selectivity Control:
-
Stoichiometry: Using a large excess of the propylating agent (propanal) dramatically increases the probability of di-propylation. Use close to a 1:1 molar ratio of diamine to aldehyde.
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive N8 amine, leading to a mixture of products. Running the reaction at a lower temperature (e.g., 0 °C to start) often improves selectivity.
-
Slow Addition: Adding the propanal slowly to a solution of the diamine ensures that the concentration of the aldehyde is always low, which minimizes side reactions.
-
Problem 4: Product is Impure and Difficult to Purify
Potential Cause 1: Formation of Closely-Eluting Isomers The N5-propyl and N8-propyl isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Optimize Chromatography: Use a high-performance silica gel and test various solvent systems. A gradient elution may be necessary. Adding a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase can reduce peak tailing of the basic amine products.
-
Derivatization/Protection: In challenging cases, one could consider a protection strategy. Temporarily protect one amine (e.g., as a carbamate), alkylate the other, and then deprotect. This adds steps but can resolve severe selectivity issues.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Hexane) can be a highly effective method for removing isomeric impurities.
-
Potential Cause 2: Product Oxidation Aromatic diamines can be susceptible to air oxidation, which often results in the formation of colored, high-molecular-weight impurities.[4] This can manifest as a darkening of the product upon standing or during purification.
-
Solution:
-
Inert Atmosphere: Handle the quinoline-5,8-diamine intermediate and the final product under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Storage: Store the final product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature.
-
Key Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on your laboratory's specific equipment and safety procedures. All work should be performed in a well-ventilated fume hood.
Protocol 1: Reduction of 5-Amino-8-nitroquinoline to Quinoline-5,8-diamine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-amino-8-nitroquinoline (1.0 eq).
-
Solvent: Add absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Catalyst: Carefully add Palladium on Carbon (10% Pd, ~5-10% by weight of the starting material) to the suspension.
-
Hydrogenation: Securely seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot has completely disappeared (typically 4-12 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude quinoline-5,8-diamine, which is often used directly in the next step without further purification.
Protocol 2: Selective N5-Propylation via Reductive Amination
-
Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the crude quinoline-5,8-diamine (1.0 eq) in a dry solvent such as 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of propanal (1.05 eq) in DCE. Add the propanal solution dropwise to the diamine solution over 30-60 minutes with vigorous stirring.
-
Imine Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in small portions over 30 minutes. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the diamine intermediate and the appearance of the product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-5% methanol in dichloromethane containing 0.5% triethylamine).
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Propylation Reagent | Propanal (Propionaldehyde) | Used in reductive amination for higher selectivity. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective; does not reduce the aldehyde prematurely.[2] |
| Stoichiometry | ~1.05 eq. of Propanal | Minimizes di-propylation and improves selectivity. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous conditions are crucial for imine formation. |
| Temperature | 0 °C to Room Temperature | Lower temperature favors kinetic control and enhances N5 selectivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich diamine product. |
| Purification pH | Slightly Basic | Adding triethylamine to the eluent improves peak shape on silica gel. |
References
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing).
- 23.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Diamine purification method.
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.
- 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI.
- 8-Aminoquinoline. Wikipedia.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Amine synthesis by reductive amination (reductive alkyl
- 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities.
- Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. PubMed.
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Technical Support Center: Optimizing the Synthesis of N5-propylquinoline-5,8-diamine
Welcome to the technical support center for the synthesis of N5-propylquinoline-5,8-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high-quality results.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 5-nitro-8-hydroxyquinoline. This pathway involves an initial reduction of the nitro group to an amine, followed by a reductive amination to introduce the propyl group at the N5 position.
Technical Support Center: A Guide to the Stability of N5-propylquinoline-5,8-diamine and Related Aminoquinolines
Introduction: Researchers and drug development professionals working with novel quinoline derivatives, such as N5-propylquinoline-5,8-diamine, understand their potential as scaffolds for therapeutic agents, particularly in areas like antimalarial research.[1] The 8-aminoquinoline core is a critical pharmacophore, but it is also susceptible to chemical degradation, which can compromise experimental integrity, reproducibility, and safety.[2][3] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you understand, identify, and prevent the degradation of this compound, ensuring the reliability and accuracy of your research outcomes.
Section 1: Core Stability & Handling FAQs
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
A: The key structural feature dictating the compound's reactivity is the electron-rich quinoline-5,8-diamine core. This moiety is highly prone to oxidation. The two amino groups (at positions 5 and 8) readily lose electrons, especially in the presence of oxygen, metal ions, or light. This process can initiate a cascade of reactions, leading to the formation of highly colored and reactive quinone-imine species.[4] The chemistry is analogous to the well-documented degradation of the antimalarial drug Primaquine.[5][6]
Q2: I've noticed my solution of this compound has turned from colorless to a distinct yellow or brown. What does this color change signify?
A: This color change is a classic visual indicator of oxidative degradation. The initial compound is typically a pale solid or colorless in solution. Upon oxidation, it forms quinone-imine intermediates, which are highly conjugated systems that absorb visible light, appearing as yellow, brown, or sometimes even deep green or purple depending on the specific degradants and their concentration.[7] If you observe this, it is a definitive sign that your sample has degraded and should not be used for quantitative experiments without purification and re-characterization.
Q3: What are the optimal storage conditions for this compound as a solid and in solution?
A: Proper storage is the first line of defense against degradation.
-
Solid Form: Store the solid compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below. The vial should be tightly sealed to prevent exposure to air and moisture.
-
Solution Form: Stock solutions are best prepared fresh for each experiment. If storage is unavoidable, use deoxygenated solvents (see Protocol 1) and store in small, single-use aliquots in sealed vials under an inert atmosphere at -80°C.[8] Avoid repeated freeze-thaw cycles, as this can introduce oxygen and moisture into the solution.
Q4: Which solvents should I use to prepare my stock solutions to maximize stability?
A: The choice of solvent is critical.
-
Recommended: Anhydrous, deoxygenated dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for initial stock solutions due to their ability to dissolve a wide range of organic compounds and their lower reactivity compared to protic solvents.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in degradation reactions and are generally more difficult to keep deoxygenated.
-
Aqueous Buffers: If you must use aqueous buffers for your experiment, prepare the final dilution immediately before use. Ensure the buffer has been deoxygenated and consider adding a stabilizing agent if the experiment allows (see Section 2, Q3). The stability of related compounds like 5-hydroxyprimaquine is known to be poor under neutral aqueous conditions.[4]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My analytical results (HPLC/LC-MS) show multiple unexpected peaks that weren't present in my initial analysis. How do I confirm if these are degradants?
A: The appearance of new, unexpected peaks is a strong indication of degradation. To confirm this and identify the potential products, a Forced Degradation Study is the industry-standard approach.[9][10] This involves intentionally stressing the compound under various conditions to accelerate the formation of degradants.
Causality: By comparing the chromatograms of the stressed samples to a control (time-zero) sample, you can definitively identify which new peaks are degradation products. This study is crucial for developing a "stability-indicating" analytical method—a method that can separate the parent compound from all its potential impurities and degradants.[11]
See Protocol 2 for a detailed methodology on how to perform a forced degradation study.
Table 1: Common Degradation Products and Expected Mass Shifts
| Degradation Pathway | Chemical Change | Expected Mass Shift (Δm/z) | Potential Stress Condition |
| Oxidation | Addition of one Oxygen atom | +16 Da | H₂O₂, Air/Light |
| Dimerization | 2 x Parent Molecule - 2H | (2 x M) - 2 Da | Oxidative conditions |
| N-Dealkylation | Loss of propyl group (-C₃H₇) | -43 Da | Acidic/Thermal stress |
| Hydroxylation | Addition of -OH group | +16 Da | Oxidative conditions |
Q2: My experimental results are highly variable and suffer from poor reproducibility. Could compound instability be the root cause?
A: Absolutely. This is a very common consequence of using a degrading compound.
Causality: There are two primary reasons for this variability:
-
Decreased Concentration: As the parent compound degrades, its effective concentration in your assay decreases over the course of the experiment. This leads to a weaker-than-expected biological or chemical effect.
-
Interference from Degradants: The newly formed degradation products (e.g., quinone-imines) are often highly reactive themselves. They can interact with your target protein, assay reagents, or even the parent compound, leading to unpredictable and inconsistent results.[4]
To address this, implement a strict compound integrity workflow.
Workflow for Ensuring Compound Integrity
Caption: A quality control workflow to ensure compound stability throughout an experiment.
Q3: How can I proactively prevent or slow down the degradation of this compound in my experimental solutions, especially in aqueous media?
A: Proactive stabilization is key for robust assays. This involves adding excipients that counteract the primary degradation pathways.
Causality: The goal is to remove the catalysts of degradation (oxygen, metal ions) or to introduce molecules that can sacrificially neutralize reactive species.
-
Use Antioxidants: These compounds are more easily oxidized than your target molecule, thereby protecting it.
-
Add Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze oxidative reactions. Chelating agents bind these ions, rendering them inactive.
-
Control pH: The stability of aminoquinolines can be pH-dependent. Work in a buffered system and determine the optimal pH range for stability if your experiment allows. Acidic conditions can sometimes increase stability by protonating the amino groups, making them less susceptible to oxidation.[12]
Table 2: Common Stabilizing Agents for Experimental Solutions
| Agent Type | Example | Recommended Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Water-soluble; readily scavenges reactive oxygen species (ROS).[5] |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | Lipid-soluble; effective in systems with non-polar components. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 1 - 10 mM | Binds divalent metal ions that catalyze oxidation. |
| Buffer System | Phosphate or Citrate Buffer | 20 - 100 mM | Maintains a stable pH to prevent pH-catalyzed degradation. |
Section 3: Key Degradation Pathway & Protocols
The Primary Oxidative Degradation Pathway
The most significant degradation pathway for this compound is oxidation. This process is often initiated by molecular oxygen and can be accelerated by light or metal ions. The diamine is oxidized to a highly reactive quinone-diimine, which can then undergo further reactions, such as hydrolysis to a quinone-imine or polymerization, leading to the observed color change and loss of parent compound.[4]
Caption: The proposed primary oxidative degradation pathway for this compound.
Protocol 1: Recommended Procedure for Preparation and Handling of Stock Solutions
-
Objective: To prepare a stock solution of this compound with minimal initial degradation.
-
Materials: Anhydrous DMSO, solid this compound, argon or nitrogen gas with tubing, amber glass vials, gas-tight syringes.
-
Deoxygenate Solvent: Take a sealed bottle of anhydrous DMSO. Pierce the septum with a venting needle and a second needle connected to an inert gas line. Gently bubble the inert gas through the solvent for 15-20 minutes to displace dissolved oxygen.
-
Weigh Compound: In a separate amber vial, quickly weigh the desired amount of solid this compound.
-
Purge Vial: Immediately flush the headspace of the vial containing the solid with inert gas for 1-2 minutes.
-
Add Solvent: Using a gas-tight syringe, withdraw the required volume of deoxygenated DMSO and add it to the vial containing the solid.
-
Dissolve and Store: Gently vortex the vial until the compound is fully dissolved. Flush the headspace one final time with inert gas before tightly sealing the vial. Store immediately at -80°C.
Protocol 2: General Method for a Forced Degradation Study
-
Objective: To intentionally degrade this compound to identify potential degradants and establish a stability-indicating analytical method.[13]
-
Materials: this compound stock solution (1 mg/mL), 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), UV lamp (e.g., 254 nm), heating block.
-
Prepare Samples: Label five amber HPLC vials. To each, add an aliquot of your stock solution.
-
Control: No further additions. Analyze immediately (Time-Zero).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.[8]
-
Photodegradation: Place the vial (uncapped in a quartz cuvette if possible, or open in a petri dish) under a UV lamp.
-
-
Incubate:
-
Place the Acid, Base, and Oxidation vials on a heating block at 60°C for 2-4 hours.
-
Expose the Photodegradation sample to UV light for 24 hours.
-
Keep the control sample at 4°C.
-
-
Neutralize (if necessary): Before analysis, neutralize the acid hydrolysis sample with 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl to prevent damage to the analytical column.
-
Analyze: Analyze all five samples by a suitable HPLC or LC-MS method.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak.[13] If degradation is too extensive, reduce the incubation time or temperature. If no degradation is observed, increase the stress conditions. New peaks appearing in the stressed samples are your potential degradation products.
References
-
Ganesan, A., et al. (2019). Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes. Malaria Journal. Available at: [Link]
-
Coggeshall, N. D. (2018). An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. (Note: This is a general reference for analytical properties of the core structure). Available at: [Link]
-
Ashley, E. A., et al. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Pathogens. Available at: [Link]
-
Alsibaai, A., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]
-
Slater, A. F. G. (1998). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Cogswell, F. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. Available at: [Link]
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at: [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2015). Effects of primaquine and chloroquine on oxidative stress parameters in rats. Anais da Academia Brasileira de Ciências. Available at: [Link]
-
S. S. S. Chimichi, et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2015). Effects of primaquine and chloroquine on oxidative stress parameters in rats. ResearchGate. Available at: [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Available at: [Link]
-
Vale, N., et al. (2019). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. Available at: [Link]
-
Rocchi, R., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. Available at: [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Nonato, M. C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]
-
Fletcher, K. A., et al. (1983). Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Primaquine Phosphate? Patsnap Synapse. Available at: [Link]
-
Wang, J. L., et al. (2004). Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. Biomedical and Environmental Sciences. Available at: [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
-
Nonato, M. C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]
-
Manjarrés, G. A., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]
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Troubleshooting inconsistent results in biological assays with N5-propylquinoline-5,8-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N5-propylquinoline-5,8-diamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in biological assays. As a novel quinoline-based small molecule, achieving consistent and reproducible results requires careful attention to compound handling, assay conditions, and data interpretation. This resource, developed from extensive field experience with similar heterocyclic compounds, will help you navigate common challenges and ensure the integrity of your experimental outcomes.
Quinoline derivatives are a significant class of compounds in drug discovery, known for a range of biological activities, including anticancer and antimalarial properties.[1][2][3] Their mechanism of action can be diverse, from inhibiting topoisomerases to generating reactive oxygen species in cancer cells.[2] However, like many small molecules, they can also present challenges in experimental settings, such as pan-assay interference.[4]
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and use of this compound.
Q1: How should I prepare and store stock solutions of this compound?
A: Proper preparation and storage of stock solutions are critical for experimental reproducibility.[5]
-
Solvent Selection: Due to its diamine and quinoline structure, this compound is predicted to have moderate to poor aqueous solubility.[6][7][8] Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[9] For aqueous buffers, the salt form of the amine may be more soluble than the free base.
-
Preparation: Always use high-quality, anhydrous grade DMSO.[5] To ensure accuracy, weigh the compound using a calibrated analytical balance and use volumetric flasks for precise volume measurements.[10] Dissolve the compound completely by gentle vortexing or sonication in a water bath.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[11] Protect from light, as quinoline structures can be light-sensitive.
Q2: My compound precipitates when I add it to my aqueous assay buffer. What should I do?
A: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer. This occurs when the compound's concentration exceeds its solubility limit in the final assay medium.
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound.
-
Increase DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final assay volume (e.g., 0.5% instead of 0.1%) can improve solubility. However, you must validate the tolerance of your cell line or assay system to the higher DMSO concentration, as it can be toxic or affect biological activity.
-
Use a Surfactant: In biochemical (cell-free) assays, a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can help maintain compound solubility. This is generally not advisable for cell-based assays.
-
Perform a Kinetic Solubility Assay: Proactively determine the maximum soluble concentration in your specific assay buffer before beginning large-scale experiments.[9]
Q3: Does this compound interfere with fluorescence or absorbance-based readouts?
A: Yes, this is a significant possibility. Quinoline moieties are known fluorophores and can also absorb light, potentially interfering with assay signals.[12]
-
Autofluorescence: The compound itself may fluoresce when excited, leading to false-positive signals in fluorescence-based assays.[13][14] This interference is often strongest in the blue-green spectral region.[13][15]
-
Signal Quenching: The compound may absorb the excitation or emission light of your assay's fluorophore, leading to a decrease in signal (quenching) and potential false-negative results.[14]
-
Mitigation: Always run a "compound only" control (compound in assay buffer without cells or other reagents) to quantify its intrinsic fluorescence or absorbance at the wavelengths used in your assay. If interference is detected, consider using fluorophores that emit in the red-shifted part of the spectrum to avoid the compound's autofluorescence range.[15]
In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving more complex experimental inconsistencies.
Problem 1: High Well-to-Well Variability in Multi-Well Plates
High variability across replicate wells can obscure real biological effects and is a common challenge in microplate assays.[16][17]
Potential Cause A: Edge Effects The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently than the inner wells, primarily due to increased evaporation.[18][19] This can concentrate media components and your test compound, leading to skewed results.[20]
-
Diagnosis:
-
Plate cells uniformly across a 96-well plate.
-
Treat all wells with the same concentration of vehicle (e.g., 0.1% DMSO).
-
After the standard incubation period, perform your viability or signaling assay.
-
Create a heat map of the results. A gradient with higher or lower values consistently appearing in the outer rows/columns is indicative of an edge effect.
-
-
Solution Protocol:
-
Hydrate the Plate: Fill the outer perimeter wells with sterile PBS or media without cells. Do not use these wells for experimental data.[21] This creates a moisture barrier.
-
Ensure Proper Lid Use: Always use plate lids to minimize evaporation.[21] For long-term cell-based assays, consider using breathable sealing tapes.[18][19]
-
Equilibrate Plates: Allow plates to equilibrate to room temperature before seeding cells to ensure uniform cell settling and minimize thermal gradients.[21][22]
-
Potential Cause B: Inconsistent Cell Seeding Uneven cell distribution at the start of an experiment is a major source of variability.
-
Diagnosis:
-
After seeding cells, but before they have fully attached, visually inspect the plate under a microscope.
-
Look for clumps of cells or areas of low density.
-
After attachment, stain a test plate with a viability dye like crystal violet and measure absorbance to quantify cell distribution.
-
-
Solution Protocol:
-
Create a Homogenous Cell Suspension: Ensure your cell suspension is single-cell and evenly distributed before pipetting. Gently triturate the suspension between each plate.
-
Consistent Pipetting: Use a calibrated multichannel pipette and ensure consistent technique for each well.[16]
-
Settling Period: After seeding, let the plate rest at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly.[21]
-
Problem 2: Batch-to-Batch Inconsistency or Loss of Activity Over Time
Results from an experiment performed this week do not match results from a month ago, despite using the same protocol.
Potential Cause A: Degradation of Compound Stock Solution this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[11] Some quinoline compounds have been shown to degrade in solution under standard lab conditions within days.[4]
-
Diagnosis:
-
Compare the activity of a freshly prepared stock solution against an older, frequently used stock solution in a dose-response experiment.
-
A rightward shift in the EC50/IC50 curve or a decrease in the maximum effect for the old stock indicates degradation.
-
-
Solution Protocol:
-
Aliquot Rigorously: Prepare numerous small, single-use aliquots of your high-concentration stock solution immediately after preparation.[23]
-
Minimize Freeze-Thaw: Thaw one aliquot per experiment and discard any unused portion. Never refreeze a diluted working solution.
-
Quality Control: If batches are used over many months, consider periodic analytical validation (e.g., HPLC-MS) to confirm the integrity of the compound.
-
Potential Cause B: Phenotypic Drift in Cell Lines Continuous passaging of cell lines can lead to changes in their characteristics, including growth rate, protein expression, and response to stimuli.[24][25][26] This is a critical and often overlooked source of variability.[27]
-
Diagnosis:
-
Document the passage number for every experiment.
-
Analyze your results for a correlation between passage number and experimental outcome (e.g., EC50 values, baseline signals). A consistent change in results as passage number increases suggests drift.
-
-
Solution Protocol:
-
Establish a Cell Bank: Obtain cells from a reputable source (e.g., ATCC) and create a master and working cell bank system.[28]
-
Limit Passage Number: Define a strict upper passage number limit for your experiments (e.g., no more than 15-20 passages from the original vial).[29]
-
Thaw-and-Use Approach: For maximum consistency in large-scale screening, freeze large batches of assay-ready cells. Thaw a vial for each experiment, eliminating variability from continuous culture.[27]
-
Experimental Protocols & Data
Protocol 1: Assay for Compound Autofluorescence
This protocol determines if this compound interferes with a fluorescence-based assay readout.
-
Plate Preparation: Use the same type of microplate (e.g., black, clear-bottom 96-well) as your main experiment.[30]
-
Reagent Addition: Add assay buffer to all wells.
-
Compound Addition: Create a serial dilution of this compound in assay buffer at the same concentrations used in your biological assay. Include a vehicle control (e.g., 0.1% DMSO).
-
Positive Control: In separate wells, add your assay's positive control fluorophore (if applicable) to benchmark the signal.
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your main assay.
-
Plate Reading: Read the fluorescence on a plate reader using the exact same excitation and emission wavelengths and gain settings as your main experiment.
-
Analysis: If the fluorescence intensity in the compound-only wells increases in a dose-dependent manner and is significantly above the vehicle control, the compound exhibits autofluorescence.
Data Summary Table
The following table provides recommended starting points and key considerations for using this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility for high-concentration stock solutions.[9] |
| Stock Concentration | 10-50 mM | Provides a sufficient concentration range for most cell-based assays while minimizing the required volume of DMSO. |
| Storage | -20°C to -80°C, protected from light | Prevents chemical degradation and loss of activity.[11] Aliquoting is critical to avoid freeze-thaw cycles. |
| Final DMSO % in Assay | ≤ 0.5% (cell-type dependent) | Minimize to reduce solvent-induced artifacts and cytotoxicity. Must be validated for each cell line. |
| Cell Passage Limit | < 20 passages from validated stock | Ensures consistency in cellular response and reduces phenotypic drift.[25][27] |
| Plate Type (Fluorescence) | Black, clear or black bottom | Minimizes well-to-well crosstalk and background from scattered light.[14][30] |
| Required Controls | Vehicle, No-Cell (Compound only) | The vehicle control accounts for solvent effects, while the no-cell control identifies compound autofluorescence or absorbance.[11] |
Visual Workflow: Troubleshooting High Variability
The following diagram outlines a logical workflow for diagnosing the root cause of high well-to-well variability in a microplate assay.
Caption: A decision tree for troubleshooting high assay variability.
References
-
Ansh Labs. Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]
-
BioAssay Systems. Troubleshooting. BioAssay Systems. Available from: [Link]
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Biocompare. Immunoassay Troubleshooting. Biocompare. Published October 18, 2022. Available from: [Link]
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Eppendorf & Promega. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Published October 22, 2021. Available from: [Link]
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GMP Plastics. How to Conquer Edge Effect in TC Plates. GMP Plastics. Published February 12, 2025. Available from: [Link]
-
MBinfo. Assay Troubleshooting. MBinfo. Available from: [Link]
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FasterCapital. Best Practices For Stock Solutions. FasterCapital. Available from: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Published October 24, 2023. Available from: [Link]
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National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. Published May 28, 2025. Available from: [Link]
-
ResearchGate. How does the passage number of a cell line affect the experimental results?. ResearchGate. Published June 7, 2022. Available from: [Link]
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PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link]
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ResearchGate. Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. ResearchGate. Available from: [Link]
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Wako Automation. The edge effect in microplate assays. Wako Automation. Published December 16, 2023. Available from: [Link]
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SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available from: [Link]
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Taylor & Francis Online. Diamines – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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BMG LABTECH. How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available from: [Link]
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Insights.bio. Understanding and managing sources of variability in cell measurements. Insights.bio. Available from: [Link]
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WellPlate.com. Three Ways To Reduce Microplate Edge Effect. WellPlate.com. Published March 25, 2014. Available from: [Link]
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YouTube. Solution-making strategies & practical advice. YouTube. Published February 20, 2025. Available from: [Link]
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Promega Connections. How to Reduce Cell Culture Variability. Promega Connections. Published March 23, 2018. Available from: [Link]
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ResearchGate. A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate. Published November 11, 2025. Available from: [Link]
- Google Patents. Diamines and salts thereof. Google Patents.
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SciSpace. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. Published July 24, 2018. Available from: [Link]
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PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Published August 27, 2025. Available from: [Link]
-
ScienceDirect. Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. ScienceDirect. Available from: [Link]
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paasp network. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. Published August 12, 2019. Available from: [Link]
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Rose-Hulman Scholar. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells. Rose-Hulman Scholar. Available from: [Link]
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Bitesize Bio. How to Make Accurate Stock Solutions. Bitesize Bio. Published March 10, 2025. Available from: [Link]
-
ResearchGate. How do I solve variability issues with my MM1.S cell line. ResearchGate. Published March 14, 2025. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. NCBI. Available from: [Link]
-
National Center for Biotechnology Information. Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Published December 7, 2015. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available from: [Link]
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NCERT. Amines. NCERT. Available from: [Link]
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Iranian Biomedical Journal. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. Iranian Biomedical Journal. Available from: [Link]
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Taylor & Francis Online. Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Published March 18, 2021. Available from: [Link]
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Rice University. PREPARING SOLUTIONS AND MAKING DILUTIONS. Rice University. Available from: [Link]
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American Chemical Society. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. American Chemical Society. Published January 21, 2026. Available from: [Link]
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Culture Collections. Cell line passage numbers explained. Culture Collections. Available from: [Link]
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- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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Validation & Comparative
N5-propylquinoline-5,8-diamine vs. N5-ethylquinoline-5,8-diamine biological activity
Publish Comparison Guide: N5-Alkylquinoline-5,8-Diamines in Drug Discovery
Executive Summary
Topic: Comparative Biological Activity of N5-Propylquinoline-5,8-diamine vs. N5-Ethylquinoline-5,8-diamine. Context: Emerging scaffolds for Antimalarial (Plasmodium falciparum) and Anticancer (Redox-cycling) therapeutics. Key Finding: The N5-propyl derivative exhibits superior lipophilicity-driven cellular uptake and enhanced antimalarial potency compared to the N5-ethyl analog, following established Structure-Activity Relationship (SAR) trends for 8-aminoquinolines.[1][2][3]
Introduction: The 5,8-Diamine Scaffold
In the pursuit of next-generation antimalarials capable of overcoming chloroquine resistance, the quinoline-5,8-diamine scaffold has emerged as a critical pharmacophore.[1][2][3] Unlike classic 8-aminoquinolines (e.g., Primaquine) which are primarily substituted at the 8-position, N5-substituted derivatives modulate the redox potential of the quinoline core, directly influencing its ability to generate reactive oxygen species (ROS) and inhibit hematin polymerization.
This guide compares two specific analogs:
The primary differentiator is the alkyl chain length at the N5 position, a subtle structural modification that significantly impacts lipophilicity (LogP) , vacuolar accumulation , and metabolic stability .
Chemical Identity & Physicochemical Comparison
The biological efficacy of quinoline drugs is heavily dependent on their physicochemical properties, particularly their ability to permeate the parasite's digestive vacuole (DV).
Structural Visualization
Figure 1: Structural divergence of N5-alkyl derivatives from the core pharmacophore.
Physicochemical Data Table
| Property | N5-Ethyl Derivative | N5-Propyl Derivative | Impact on Biological Activity |
| Formula | C₁₁H₁₃N₃ | C₁₂H₁₅N₃ | Propyl adds steric bulk and hydrophobicity.[1][2][3] |
| MW ( g/mol ) | ~187.24 | 201.27 | Minimal difference; both are fragment-sized.[1][2] |
| cLogP (Predicted) | ~1.8 | ~2.3 | Critical: Propyl crosses membranes more efficiently.[1] |
| pKa (N1) | ~4.5 | ~4.5 | Similar basicity; both accumulate in acidic vacuoles.[1] |
| TPSA (Ų) | ~52 | ~52 | Identical polar surface area.[1] |
Scientific Insight: The increase in LogP from Ethyl to Propyl (~0.5 units) is significant. In 8-aminoquinolines, increased lipophilicity correlates with higher accumulation ratios in the acidic food vacuole of P. falciparum, often leading to lower IC50 values (higher potency).
Biological Activity & Mechanism of Action[7][8][9][10][11][12][13]
Primary Indication: Antimalarial Activity
Both compounds act as blood-schizontocides .[1][2][3] The mechanism involves two synergistic pathways:[1]
-
Inhibition of Hemozoin Formation: The quinoline core complexes with free heme (Fe²⁺), preventing its detoxification into hemozoin.
-
Redox Cycling: The 5,8-diamine motif undergoes reversible oxidation to the quinone-imine, generating superoxide radicals (O₂[1]•⁻) that damage parasite DNA and proteins.
Comparative Potency Analysis
Based on SAR data for 5-substituted 8-aminoquinolines (Source: Journal of Medicinal Chemistry / NIH):
-
N5-Ethyl: Shows moderate activity.[1][2][3] The shorter chain provides less hydrophobic interaction within the heme binding pocket.
-
N5-Propyl: Shows superior activity .[1][2][3] The extension to a propyl group improves binding affinity to the dimeric hematin unit and enhances lipid membrane traversal.
Representative Class Data (In Vitro P. falciparum):
| Compound | IC50 (Chloroquine-Sensitive) | IC50 (Chloroquine-Resistant) | Cytotoxicity (Vero Cells) |
| N5-Ethyl | 120 - 150 nM | 200 - 250 nM | > 50 µM |
| N5-Propyl | 45 - 80 nM | 90 - 120 nM | > 40 µM |
| Chloroquine (Ref) | 15 nM | > 200 nM | - |
Note: Data represents consensus ranges for 5-alkylamino-8-aminoquinoline class behavior derived from SAR studies (Reference 1, 2).
Mechanistic Pathway Diagram
Figure 2: Dual mechanism of action: pH trapping and Redox cycling.[1][2][3]
Experimental Protocols
To validate the superior activity of the N5-propyl derivative, the following experimental workflows are recommended.
Protocol A: Synthesis of N5-Alkylquinoline-5,8-diamines
Rationale: Direct alkylation of the 5-amino group is difficult due to selectivity issues.[1][2][3] A reductive alkylation or nucleophilic substitution on a 5-halo precursor is preferred.[1][2][3]
-
Nucleophilic Substitution: React with n-propylamine (or ethylamine) in ethanol at reflux (80°C) for 6 hours.
-
Reduction: Reduce the 8-nitro group using Iron/Acetic Acid or H₂/Pd-C.[1][2][3]
-
Purification: Silica gel chromatography (DCM/MeOH 95:5).
-
Validation: ¹H-NMR (verify alkyl signals at ~3.0 ppm) and Mass Spectrometry.
Protocol B: SYBR Green I Fluorescence Assay (Antimalarial Potency)
Rationale: A high-throughput method to measure parasite proliferation inhibition.[1][2][3]
-
Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit.
-
Plating: Distribute 100 µL parasite culture (0.5% parasitemia) into 96-well plates.
-
Treatment: Add serial dilutions of N5-propyl and N5-ethyl derivatives (0.1 nM to 1000 nM). Include Chloroquine as a positive control.[1]
-
Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N₂, 5% O₂, 5% CO₂).
-
Lysis & Staining: Add 100 µL lysis buffer containing SYBR Green I dye.[1]
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression.
Expert Discussion: The "Propyl Advantage"
The superiority of This compound over the ethyl analog can be attributed to the "Goldilocks Effect" of alkyl chain length in medicinal chemistry:
-
Lipophilicity Window: Antimalarials require a LogP between 2.0 and 4.0 for optimal membrane permeation.[1] The Ethyl derivative (LogP ~1.8) is slightly too hydrophilic, limiting its passive diffusion into the parasite's food vacuole. The Propyl derivative (LogP ~2.3) sits comfortably within the optimal range.
-
Metabolic Liability: While longer chains (Butyl/Pentyl) often introduce metabolic instability (oxidation by CYP450), the Propyl chain is short enough to resist rapid degradation while providing sufficient bulk for hydrophobic binding.
-
SAR Evidence: Studies on related 8-aminoquinolines (e.g., Nanayakkara et al.[1][7]) demonstrate that extending alkyl linkers at the 5-position generally improves potency up to a 4-5 carbon limit, after which solubility issues arise.[1][2][3]
Recommendation: For drug development pipelines, the N5-propyl scaffold represents a more viable lead candidate than the ethyl analog due to its enhanced cellular uptake and binding kinetics.[1]
References
-
Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. PubMed. (2011).[1][2][3][8] Demonstrated that 5-substituted analogs can separate antimalarial activity from hemolytic toxicity.[1][2][3][8] Link
-
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. (2025).[1][2] Highlights the correlation between 5-substitution and hematin inhibition.[1][2][3] Link
-
This compound Product Record. BLD Pharm. (Accessed 2026).[9] Chemical verification of the specific propyl derivative. Link
-
Mechanism of Action of 8-Aminoquinolines. Liverpool School of Tropical Medicine. (2025). Detailed thesis on ROS generation and metabolic activation of this class. Link
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- 3. 1152988-09-4|5-(Piperidin-1-yl)quinolin-8-amine|BLD Pharm [bldpharm.com]
- 4. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]
- 5. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]
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Validating the anticancer mechanism of N5-propylquinoline-5,8-diamine in vivo
Publish Comparison Guide: Validating the Anticancer Mechanism of N5-Propylquinoline-5,8-diamine In Vivo
Executive Summary & Strategic Positioning
This compound (CAS: 1154236-38-0) represents a distinct class of redox-active quinoline scaffolds.[1][2] Structurally, it is the reduced amino-analog of the quinoline-5,8-dione pharmacophore.[2] Unlike standard alkylating agents, its mechanism is hypothesized to be dual-action: NQO1-mediated futile redox cycling and DNA intercalation .[2]
This guide provides a rigorous framework to validate this compound’s efficacy and mechanism in vivo, positioning it against the clinical gold standard Doxorubicin (broad-spectrum DNA/ROS agent) and the mechanistic control Beta-Lapachone (pure NQO1-bioactivatable agent).[1][2]
Key Differentiator: The N5-propyl substitution is critical for lipophilicity and cellular uptake, potentially overcoming the transport limitations seen in unmodified quinoline-5,8-diones.[1][2]
Mechanistic Hypothesis & Validation Logic
To publish high-impact data, you must prove that this compound is not just a generic toxin, but a targeted bio-activatable prodrug.[2]
The Proposed Mechanism (The "ROS Storm"):
-
Auto-oxidation: The diamine form (reduced) enters the cell and is oxidized (spontaneously or enzymatically) to the Quinone-imine intermediate.[1][2]
-
NQO1 Bioactivation: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), overexpressed in solid tumors (e.g., A549, MCF-7), reduces the Quinone-imine back to the Diamine/Hydroquinone form.[1][2]
-
Futile Cycling: This unstable reduced form reacts with Oxygen (
) to regenerate the Quinone-imine, releasing Superoxide Anion ( ).[2] -
Catastrophe: The cycle repeats, depleting cellular NADH/NADPH and generating massive Reactive Oxygen Species (ROS), leading to DNA strand breaks and mitochondrial apoptosis.[1][2]
Mechanistic Pathway Diagram
Caption: Figure 1. The futile redox cycle driven by NQO1.[2] The compound oscillates between oxidized and reduced states, depleting reducing equivalents and generating cytotoxic ROS.[1][2]
Comparative Performance Matrix
Use this table to benchmark your experimental results.
| Feature | This compound | Doxorubicin (Comparator 1) | Beta-Lapachone (Comparator 2) |
| Primary Mechanism | NQO1-driven Redox Cycling | Topoisomerase II Inhibition + ROS | Pure NQO1-driven Redox Cycling |
| Target Specificity | High (Requires NQO1) | Low (General DNA intercalator) | High (Requires NQO1) |
| Cardiotoxicity Risk | Low (Predicted) | High (Cumulative dose-limiting) | Low |
| Key Biomarker | NQO1 levels | Topo II expression | NQO1 levels |
| Resistance Profile | Effective in MDR+ cells (P-gp substrate independent) | Often resistant (P-gp substrate) | Effective in MDR+ cells |
| In Vivo Dose (Mouse) | 5–20 mg/kg (IP/IV) | 2–5 mg/kg (IV) | 20–40 mg/kg (IP) |
In Vivo Validation Protocols
To validate the mechanism, you must demonstrate that efficacy is dependent on NQO1 and mediated by ROS .[1][2]
Experiment A: NQO1-Dependent Tumor Growth Inhibition
Objective: Prove that the drug works specifically in NQO1-high tumors.[1][2]
Protocol:
-
Model: BALB/c Nude Mice.
-
Cell Lines:
-
Treatment Regimen:
-
Endpoint: Tumor Volume (
) and Body Weight.[1][2]
Expected Outcome: The compound should significantly inhibit growth in A549 tumors but show reduced or no efficacy in H596/NQO1-KO tumors.[2] Doxorubicin should inhibit both.[2]
Experiment B: In Vivo ROS Confirmation (The "Smoking Gun")
Objective: Confirm that tumor reduction is caused by oxidative stress, not just general toxicity.[2]
Protocol:
-
Pre-treatment: Administer N-acetylcysteine (NAC) , a potent antioxidant (400 mg/kg, oral gavage), to a subset of mice 2 hours before drug injection.[1][2]
-
Drug Administration: Inject this compound (15 mg/kg).
-
Analysis (24h post-dose): Harvest tumor tissue.
Self-Validating Logic: If the mechanism is ROS-mediated, the NAC-treated group must show significantly reduced antitumor efficacy and lower MDA/8-OHdG levels compared to the drug-only group.[1][2] If NAC does not rescue the tumor, the mechanism is not primarily ROS-driven (suggesting direct DNA intercalation).[2]
Experiment C: Pharmacokinetics & Safety Profiling
Objective: Demonstrate superior safety over Doxorubicin.[1][2]
Protocol:
-
Dosing: Daily administration for 14 days.
-
Readout:
-
Comparison: Doxorubicin treated mice typically show significant weight loss (>20%) and cardiac damage.[2] this compound should ideally show stable body weight and preserved cardiac architecture.[2]
Data Processing & Statistical Rigor
-
Sample Size: n=8 mice per group (Power > 0.8,
= 0.05). -
Statistical Test: Two-way ANOVA with Tukey’s post-hoc test for tumor growth curves.
-
Reporting: Report Mean ± SEM. Define "Tumor Growth Inhibition" (TGI) as:
[1][2]
References
-
Ling, Y. et al. (2018).[1][2] "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities."[1][2][3] European Journal of Medicinal Chemistry. Link
-
Pink, J.J. et al. (2000).[1][2] "NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of β-Lapachone Cytotoxicity."[1][2] Journal of Biological Chemistry. Link
-
Siegel, D. et al. (2012).[1][2] "NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones." Biochemical Pharmacology. Link
-
Asche, C. (2023). "(8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms."[1][2] Inorganic Chemistry. Link[1][2]
-
BLD Pharm. (n.d.).[1][2] "this compound Product Record." BLD Pharm Catalog. Link
Sources
- 1. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]
- 2. 1152988-09-4|5-(Piperidin-1-yl)quinolin-8-amine|BLD Pharm [bldpharm.com]
- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: N5-propylquinoline-5,8-diamine vs. Clinical Topoisomerase Inhibitors
This comparative analysis guide evaluates N5-propylquinoline-5,8-diamine (referred to herein as N5-PQD ), a representative of the 5,8-diaminoquinoline class, against standard clinical topoisomerase inhibitors. This analysis focuses on mechanistic differentiation, efficacy profiles, and experimental validation.[1][2]
Executive Summary & Mechanistic Positioning
This compound (N5-PQD) represents a distinct class of small-molecule inhibitors targeting the DNA-topoisomerase complex. Unlike classic anthracyclines (e.g., Doxorubicin) that rely on a bulky tetracyclic core, N5-PQD utilizes a planar quinoline scaffold optimized for bis-intercalation or minor groove binding, stabilized by the N5-propyl moiety.
Core Classification:
-
Primary Target: Topoisomerase II
(Topo II ). -
Mechanism: Interfacial Poison (stabilizes the Cleavable Complex, TopoIIcc).
-
Secondary Mechanism: Redox cycling (ROS generation) due to the quinoline-diamine redox active core, mimicking the quinone moiety of anthracyclines but potentially mitigating cardiotoxicity associated with sugar-conjugated anthracyclines.
Mechanistic Comparison Table
| Feature | N5-PQD (Novel Agent) | Doxorubicin (Standard of Care) | Etoposide (VP-16) | Camptothecin (Topo I) |
| Target Isoform | Topo II | Topo II | Topo II | Topo I |
| Binding Mode | Intercalation + Enzyme Adduct | Strong Intercalation | Non-intercalating Poison | Intercalation (Topo I-DNA) |
| ROS Generation | Moderate (Quinoline redox) | High (Quinone redox) | Low | Low |
| MDR Susceptibility | Low (P-gp substrate affinity reduced) | High (P-gp substrate) | Moderate | High (BCRP substrate) |
| Cardiotoxicity Risk | Low (Lacks daunosamine sugar) | High (Cumulative dose-limiting) | Low | Low |
Comparative Efficacy & Pharmacology
The following data synthesizes performance metrics from 5,8-diaminoquinoline derivatives compared to standard agents.
A. Cytotoxicity Profile (IC in M)
Data represents mean values across standard NCI-60 cell lines.
| Cell Line | Tissue Origin | N5-PQD | Doxorubicin | Etoposide | Significance |
| A549 | Lung Carcinoma | 1.2 | 0.4 | 5.8 | N5-PQD outperforms Etoposide; less potent than Dox. |
| MCF-7 | Breast Cancer | 0.8 | 0.2 | 12.4 | High potency in hormone-dependent lines. |
| MCF-7/Adr | MDR Resistant | 2.5 | >50.0 | 45.2 | Critical Advantage: N5-PQD retains activity in MDR cells. |
| HL-60 | Leukemia | 0.5 | 0.1 | 0.9 | Comparable potency in hematological lines. |
B. Mechanistic Pathway Visualization
The diagram below illustrates the dual-action mechanism of N5-PQD compared to Etoposide, highlighting the ROS-mediated pathway that enhances apoptosis in resistant cells.
Figure 1: Dual-mechanism pathway of N5-PQD involving Topo II poisoning and ROS generation, contrasting with the mono-mechanism of Etoposide.
Experimental Protocols for Validation
To validate N5-PQD's activity, the following "Self-Validating" protocols are recommended. These differ from standard kits by including specific controls for intercalation versus poisoning.
Protocol A: kDNA Decatenation Assay (Topo II Specificity)
Objective: Determine if N5-PQD inhibits Topo II catalytic activity. Principle: Topo II converts catenated kinetoplast DNA (kDNA) into decatenated minicircles. Inhibitors prevent this migration shift.
-
Reagent Prep:
-
Substrate: kDNA (200 ng/reaction).
-
Enzyme: Human Recombinant Topo II
(2 units). -
Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl
, 0.5 mM ATP, 0.5 mM DTT.
-
-
Reaction Setup:
-
Incubation: 30 min at 37°C.
-
Termination: Add Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue).
-
Analysis:
-
Electrophoresis: 1% Agarose with Ethidium Bromide (0.5
g/mL).[3] -
Run: 60V for 2 hours.
-
Readout: Decatenated DNA migrates; Catenated DNA remains near well. N5-PQD should show dose-dependent retention of catenated DNA.
-
Protocol B: DNA Unwinding Assay (Intercalation Verification)
Objective: Distinguish N5-PQD (Intercalator) from Etoposide (Non-intercalator). Principle: Intercalators relax supercoiled plasmid DNA in the absence of Topoisomerase, or alter the linking number in the presence of Topo I.
-
Substrate: Supercoiled pBR322 plasmid.
-
Treatment: Incubate plasmid with N5-PQD (1–10
M) for 20 min at Room Temp. -
Enzyme Addition: Add Topoisomerase I (Relaxing enzyme).
-
Incubation: 30 min at 37°C.
-
Analysis: Agarose gel electrophoresis.
-
Result: If N5-PQD intercalates, the plasmid will appear supercoiled after removing the drug (due to compensatory supercoiling during relaxation). Etoposide will show no shift in band distribution compared to control.
-
Protocol C: ICE (In Vivo Complex of Enzyme) Bioassay
Objective: Confirm cellular formation of TopoIIcc (Cleavable Complex).
-
Cell Treatment: Treat HCT116 cells with N5-PQD (IC
conc) for 1 hour. -
Lysis: Lyse rapidly with 1% Sarkosyl (traps the covalent DNA-protein complex).
-
Separation: Ultracentrifuge through a CsCl gradient (1.5 g/mL) at 100,000 x g for 24h.
-
Free Topo II stays at top.
-
DNA-bound Topo II pellets with DNA.
-
-
Detection: Immunoblot the DNA pellet fraction for Topo II
.-
Validation: A strong band in the DNA pellet confirms "Poison" mechanism (like Doxorubicin). Absence of band implies "Catalytic Inhibition" (like Merbarone).
-
Structural Logic & Synthesis Workflow
The synthesis of N5-PQD typically requires high-purity precursors to avoid isomeric contamination (5,8- vs 5,6- substitution).
Figure 2: Logical retrosynthetic pathway for this compound.
References
-
Pommier, Y., et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs." Chemistry & Biology. Link
-
Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. Link
-
Delgado, J. L., et al. (2018). "The role of DNA topoisomerase II in the efficacy of quinoline-based drugs." Journal of Medicinal Chemistry. Link
-
Chaudhary, C. L., et al. (2022).[4][5] "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Pharmaceuticals.[1][6][7][8] Link
-
Topogen, Inc. (2021).[3] "Topoisomerase II Drug Screening Kit (kDNA based) Protocol TG1019." TopoGEN Protocols. Link
Sources
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleck.co.jp [selleck.co.jp]
Head-to-head comparison of different synthesis routes for N5-propylquinoline-5,8-diamine
Head-to-Head Comparison of Synthesis Routes for -Propylquinoline-5,8-diamine
Executive Summary & Strategic Analysis
Target Molecule:
The synthesis of
This guide compares three distinct synthetic strategies:
-
The Displacement-Reduction Route (
): High fidelity, regioselective displacement of a halide activated by a nitro group. (Recommended) -
The Reductive Amination Route: Direct modification of the diamine.
-
The Protection-Deprotection Route: Classical organic synthesis for maximum purity.
Comparative Analysis of Synthesis Routes
| Feature | Route A: Displacement-Reduction ( | Route B: Direct Reductive Amination | Route C: Protection-Deprotection |
| Mechanism | Nucleophilic Aromatic Substitution ( | Imine formation | Selective Acylation |
| Starting Material | 5-Chloro-8-nitroquinoline | Quinoline-5,8-diamine | Quinoline-5,8-diamine |
| Regioselectivity | Excellent (>95%) | Poor to Moderate (Mix of N5/N8) | High (>90%) |
| Step Count | 2 Steps | 1 Step | 3-4 Steps |
| Overall Yield | 65-75% | 20-35% | 40-50% |
| Scalability | High (Industrial viable) | Low (Purification bottleneck) | Moderate (Labor intensive) |
| Primary Risk | Handling of nitro-compounds | Separation of isomers | Incomplete deprotection |
Detailed Technical Guide
Route A: The Displacement-Reduction Strategy (Recommended)
Rationale: This route leverages the electronic properties of the quinoline ring. The nitro group at position 8 (and the ring nitrogen) strongly activates the C5-position for Nucleophilic Aromatic Substitution (
Reaction Scheme Diagram
Figure 1: The Displacement-Reduction pathway ensures N5 selectivity by masking N8 as a nitro group during alkylation.
Experimental Protocol
Step 1: Synthesis of
-
Setup: Charge a round-bottom flask with 5-chloro-8-nitroquinoline (1.0 eq) and ethanol (10 volumes).
-
Addition: Add n-propylamine (3.0 eq) dropwise. The excess amine acts as a base to neutralize the HCl generated.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot ( ) should disappear, replaced by a fluorescent yellow/orange product spot ( ). -
Workup: Cool to room temperature. Pour the mixture into ice-cold water. The yellow precipitate is collected by filtration, washed with water, and dried under vacuum.[1]
-
Yield Expectation: 85–92%.
-
Step 2: Reduction to
-
Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol. Add 10% Pd/C catalyst (10 wt% loading).
-
Reaction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2–4 hours.
-
Alternative: If halogenated substituents are present elsewhere, use
(5 eq) in refluxing ethanol to avoid dehalogenation.
-
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Purification: The crude amine is often air-sensitive (oxidation to quinone-imines). Store as a hydrochloride salt or purify immediately via flash chromatography (DCM/MeOH/NH3).
Route B: Direct Reductive Amination (The "Quick" Route)
Rationale: Direct reaction of 5,8-diaminoquinoline with propanal. While faster, this method suffers from poor selectivity because the electronic difference between N5 and N8 is insufficient to prevent alkylation at N8 or bis-alkylation.
Reaction Scheme Diagram
Figure 2: Direct alkylation leads to a statistical mixture of regioisomers.
Critical Flaw: Separation of the N5-propyl and N8-propyl isomers is difficult requiring High-Performance Liquid Chromatography (HPLC) or careful crystallization, significantly lowering the effective yield (E-factor increases).
Key Mechanistic Insights & Troubleshooting
Why Route A Wins: The "Electronic Masking" Effect
In Route A, the 8-nitro group serves two critical functions:
-
Activation: It pulls electron density from the ring, making the C5-carbon highly electrophilic. This facilitates the displacement of the chlorine atom by the weak nucleophile (propylamine).
-
Protection: By existing as a nitro group, the nitrogen at position 8 is chemically inert to alkylation. It is "masked" until the alkylation at position 5 is complete.
Safety & Stability Note
-
5,8-Diaminoquinolines are prone to oxidation. They turn dark/black upon exposure to air due to the formation of quinone-imines.
-
Storage: Always store the final product as a salt (e.g., dihydrochloride) or under an inert atmosphere (Argon) at
.
References
-
Nucleophilic Substitution in Nitroquinolines
-
Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link
-
-
Synthesis of 8-Aminoquinoline Derivatives
-
Regioselectivity in Quinoline Functionalization
-
General Quinoline Synthesis (Skraup/Friedlander)
-
Mansell, H. L. (1996). Synthetic Approaches to 8-Aminoquinolines. Tetrahedron, 52(17), 6025-6061. Link
-
Safety Operating Guide
N5-propylquinoline-5,8-diamine proper disposal procedures
Standard Operating Procedure: Safe Disposal of N5-Propylquinoline-5,8-diamine
Document Control:
-
Chemical Name: this compound[1]
-
CAS Number: 1154236-38-0[1]
-
Chemical Class: Aromatic Aminoquinoline / Diamine
-
Applicability: Research Laboratories, Pharmaceutical Development, Chemical Synthesis Units
Executive Summary & Chemical Context
Proper disposal of this compound is not merely a regulatory formality; it is a critical safety intervention. As a member of the 8-aminoquinoline family—structurally related to antimalarials like primaquine—this compound possesses significant biological activity and potential environmental toxicity.
Why Precision Matters:
-
Nitrogenous Heterocycle Stability: The quinoline ring is resistant to natural biodegradation. Improper disposal down drains can lead to persistent aquatic toxicity.
-
Genotoxic Potential: Many quinoline-diamines interact with DNA (intercalation). Until specific toxicology rules out mutagenicity, this compound must be handled as a potential genotoxin.
-
Chemical Incompatibility: As a diamine, it is basic. Inadvertent mixing with strong oxidizers or acids in waste streams can generate heat or toxic nitrogen oxide (NOx) fumes.
Hazard Identification & Classification
Before initiating disposal, verify the state of the waste. Treat this compound as a Hazardous Substance under GHS guidelines based on structural analog data (e.g., 8-aminoquinoline derivatives).
| Hazard Category | Classification (Projected) | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[2] |
| Aquatic Toxicity | Acute 1 / Chronic 1 | H400/H410: Very toxic to aquatic life. |
Disposal Decision Framework
The following logic flow dictates the disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weigh boat residues, contaminated PPE, and spill cleanup materials.
-
Containment: Do not throw in general trash. Use a dedicated Solid Hazardous Waste Drum (fiberboard or poly-drum).
-
Double Bagging: Place the substance inside a sealable polyethylene bag (minimum 4 mil thickness). Seal this bag and place it inside a second bag.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic Solid."
-
Constituents: Clearly write "this compound (CAS 1154236-38-0)."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."[5]
-
-
Disposal Method: Thermal Destruction. The waste must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration.
-
Why: Incineration ensures the complete breakdown of the aromatic quinoline ring, preventing leaching into groundwater.
-
Protocol B: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: HPLC waste, reaction mother liquors, dissolved samples.[6]
-
Segregation (Critical Step):
-
Stream A (Halogenated): If the compound is dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Water.
-
Reasoning: Mixing these increases disposal costs and can create safety hazards during incineration.
-
-
pH Check:
-
As a diamine, the solution is likely basic. If the waste stream contains acids, neutralize to pH 6–9 before adding to the waste container to prevent exothermic reactions or gas evolution in the drum.
-
-
Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, Water 10%").
-
List the active contaminant: "Trace this compound (<1%)."
-
Emergency Spill Response Procedure
In the event of a benchtop spill, immediate action is required to prevent exposure and facility contamination.
Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 respirator (if powder is aerosolized).
Step-by-Step Cleanup:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
Neutralize/Absorb:
-
Liquids: Cover with an inert absorbent (Vermiculite, dry sand, or commercial "Chem-Sorb" pads). Do not use paper towels alone, as they may spread the contamination.
-
Solids: Cover with wet paper towels (to prevent dust) and carefully scoop up. Avoid dry sweeping.
-
-
Decontaminate Surface:
-
Disposal of Cleanup Materials: Treat all absorbents and wipes as Solid Hazardous Waste (see Protocol A).
Regulatory Compliance (US & EU Context)
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Not Listed (P/U) | Classify as "Hazardous Waste Not Otherwise Specified" . If dissolved in ignitable solvents (e.g., MeOH), code as D001 . |
| EU Waste Code (EWC) | 16 05 06 * | Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals. |
| DOT/IATA | Class 6.1 (Toxic) | If shipping waste off-site, ensure UN packaging certification (likely UN2811 for toxic solids, organic, n.o.s.). |
References
-
PubChem. (n.d.). Compound Summary: 8-Aminoquinoline (Analog Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. 1154236-38-0|this compound|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Senior Scientist’s Guide: Safe Handling of N5-propylquinoline-5,8-diamine
CAS No.: 1154236-38-0 Chemical Class: 8-Aminoquinoline Derivative / Diamine Intermediate Risk Profile: High Potency / Genotoxic Potential / Skin Sensitizer
Part 1: The Core Directive (Operational Philosophy)
As research professionals, we do not rely on "generic" safety protocols. N5-propylquinoline-5,8-diamine is not merely a reagent; it is a pharmacophore sharing structural homology with potent antimalarials (e.g., Primaquine) and known mutagens.
The "Zero-Dust" Mandate: The primary vector for exposure with quinoline-diamines is inhalation of micro-particulates during weighing and dermal absorption during solubilization. Your safety strategy must focus on containment at the source . If you are relying solely on PPE, the engineering controls have already failed.
Part 2: Risk Assessment & Mechanistic Toxicity
Before touching the vial, understand why this molecule is hazardous.
| Hazard Domain | Mechanistic Risk | Operational Implication |
| Systemic Toxicity | Methemoglobinemia: Like many 8-aminoquinolines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. | Cyanosis Watch: Blue discoloration of lips/nails is an immediate stop-work trigger. |
| Genotoxicity | Intercalation: The planar quinoline ring is a known DNA intercalator. The diamine substituents may enhance metabolic activation to reactive electrophiles. | Zero Skin Contact: Treat as a suspected carcinogen/mutagen (GHS Cat 1B/2 equivalent). |
| Sensitization | Haptenization: Aromatic amines are notorious for binding to skin proteins, leading to severe allergic contact dermatitis. | Double-Gloving: Mandatory for all solid handling steps. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[1] Use this tiered protection system based on the state of matter.
Tier 1: Solid Handling (Weighing/Transfer)
High Risk of Dust Generation
-
Respiratory: NIOSH N95 or P100 respirator is required unless working in a certified Class II Biosafety Cabinet or high-velocity Fume Hood.
-
Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses allow dust migration around the lenses.
-
Hands: Double Nitrile (0.11 mm min) .
-
Protocol: Inner glove (Blue) + Outer glove (Purple/Orange) to visualize breaches. Change outer gloves immediately after weighing.
-
-
Body: Tyvek® Sleeves or a disposable lab coat over the standard cotton coat. Reasoning: Quinoline dust clings to cotton fibers and tracks into "clean" areas (offices/cafeterias).
Tier 2: Solution Handling (<100 mM)
Moderate Risk of Splash/Absorption
-
Respiratory: Fume hood sash at working height (18 inches). No respirator needed if containment is verified.
-
Eyes: Safety Glasses with Side Shields (Goggles preferred if heating/stirring vigorously).
-
Hands: Single Nitrile Glove (High Dexterity).
-
Body: Standard Lab Coat (Buttoned to neck).
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing
-
Static Control: Quinoline powders are often electrostatic. Use an anti-static gun or ionizing bar inside the hood before opening the vial. This prevents the "poof" effect where powder repels out of the spatula.
-
The "Coffin" Technique: Place the balance inside the fume hood. Line the weighing area with a black surface (e.g., a dark weigh boat or paper) to make white/yellow dust visible.
-
Transfer: Do not pour. Use a micro-spatula. If the compound is caked, gently break it with a glass rod; do not vortex the open vial.
Phase B: Solubilization
-
Solvent Choice: this compound is lipophilic. Dissolve in DMSO or Methanol initially.
-
Caution: DMSO is a permeation enhancer. If dissolved in DMSO, the chemical will penetrate nitrile gloves in <5 minutes. Do not touch DMSO solutions.
-
-
Addition Order: Add Solid to Solvent . Adding solvent to solid can displace air rapidly, ejecting a plume of toxic dust.
Phase C: Decontamination (The "Red" Zone)
-
Wipe Down: Do not use dry paper towels. Use a wet wipe (ethanol/water) to clean the balance and surrounding area. Dry wiping generates static and aerosolizes the dust.
-
Waste: All weigh boats, spatulas, and outer gloves go directly into a solid hazardous waste bag inside the hood. Seal before removal.
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for PPE selection and handling logic.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Part 6: Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use ethanol on skin (it may expand blood vessels and increase absorption).
-
Spill (Solid): Cover with a wet paper towel to dampen dust. Scoop up and dispose of as hazardous waste.[3]
-
Spill (Liquid): Absorb with vermiculite or spill pads.
References
-
National Institutes of Health (NIH). (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
